2-Chloro-6-methoxyquinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUWYCHACCYVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506878 | |
| Record name | 2-Chloro-6-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-11-1 | |
| Record name | 2-Chloro-6-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-methoxyquinoxaline (CAS: 55687-11-1): Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Chloro-6-methoxyquinoxaline, a key heterocyclic building block for researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.
Core Properties of this compound
This compound is a substituted quinoxaline, a class of bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring. The presence of the chloro and methoxy groups at specific positions imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with therapeutic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55687-11-1 | [PubChem][1] |
| Molecular Formula | C₉H₇ClN₂O | [PubChem][1] |
| Molecular Weight | 194.62 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| Canonical SMILES | COC1=CC2=NC=C(N=C2C=C1)Cl | [PubChem][1] |
| Appearance | White to off-white solid (predicted) | - |
| XLogP3 | 2.2 | [PubChem][1] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a reliable two-step process, which is a common strategy for preparing substituted quinoxalines. This involves the initial formation of a quinoxalinone intermediate followed by a chlorination step.
Step 1: Condensation to form 6-Methoxyquinoxalin-2(1H)-one
The foundational step is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. For the synthesis of 6-methoxyquinoxalin-2(1H)-one, 4-methoxy-1,2-phenylenediamine is reacted with glyoxylic acid.
Causality of Experimental Choices:
-
Starting Materials: 4-methoxy-1,2-phenylenediamine provides the benzene ring with the desired methoxy substituent at the 6-position of the final quinoxaline core. Glyoxylic acid serves as a straightforward and commercially available two-carbon electrophile to form the pyrazinone ring.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or water to facilitate the condensation and subsequent cyclization. The reaction is often heated to drive the dehydration and ring closure to completion.
Experimental Protocol: Synthesis of 6-Methoxyquinoxalin-2(1H)-one
-
To a solution of 4-methoxy-1,2-phenylenediamine (1.0 equivalent) in a mixture of ethanol and water, add a solution of glyoxylic acid monohydrate (1.05 equivalents) in water.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-methoxyquinoxalin-2(1H)-one.
Step 2: Chlorination to this compound
The hydroxyl group of the quinoxalinone intermediate is then converted to a chlorine atom using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.
Causality of Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that readily converts the tautomeric hydroxyl form of the quinoxalinone to the desired chloroquinoxaline.
-
Reaction Conditions: The reaction is typically performed neat or in a high-boiling inert solvent. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can accelerate the reaction. Heating is necessary to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
-
In a well-ventilated fume hood, carefully add 6-methoxyquinoxalin-2(1H)-one (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. Standard spectroscopic techniques are employed for this purpose.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (δ) in CDCl₃: Aromatic protons expected in the range of 7.0-8.5 ppm. The methoxy group (CH₃) protons would appear as a singlet around 3.9 ppm. The single proton on the pyrazine ring is expected to be the most downfield aromatic signal.[2] |
| ¹³C NMR | Predicted chemical shifts (δ) in CDCl₃: Aromatic carbons typically appear between 110-160 ppm. The carbon bearing the chlorine atom would be significantly deshielded. The methoxy carbon is expected around 55-60 ppm.[3] |
| Mass Spectrometry (MS) | Expected molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound. The nominal mass of the most abundant isotope would be 194. Common fragmentation patterns may involve the loss of the chloro group, the methoxy group, or a methyl radical.[2][4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm⁻¹) are expected for C-O stretching (aryl ether) around 1250-1000 cm⁻¹, C=N stretching around 1620-1550 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and C-Cl stretching in the 850-550 cm⁻¹ range.[5][6] |
Experimental Protocol: Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Assign peaks based on chemical shifts, coupling constants, and integration values.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the molecular ion peak and characteristic isotopic patterns and fragmentation.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Reactivity and Applications in Medicinal Chemistry
The chemical reactivity of this compound is dominated by the chloro substituent at the 2-position of the electron-deficient quinoxaline ring system. This makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions and a versatile substrate for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 2-position is highly activated towards displacement by nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring. This allows for the facile introduction of a wide range of substituents.
-
With N-nucleophiles (Amines): Reaction with primary or secondary amines is a common strategy to synthesize 2-aminoquinoxaline derivatives, which are prevalent scaffolds in kinase inhibitors.
-
With O-nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides can displace the chloride to form 2-alkoxy or 2-aryloxyquinoxalines.
-
With S-nucleophiles (Thiols): Thiolates readily react to yield 2-(alkylthio)- or 2-(arylthio)quinoxalines.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form 2-aryl- or 2-vinyl-6-methoxyquinoxalines.
-
Buchwald-Hartwig Amination: An alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or for achieving higher yields and milder conditions.[7][8]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties at the 2-position, which can be further functionalized.[9]
Application in Kinase Inhibitor Synthesis
The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors due to its ability to mimic the adenine core of ATP and form crucial hydrogen bonds in the kinase hinge region. This compound serves as a key starting material for the synthesis of potent kinase inhibitors targeting various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[10][11]
For instance, derivatives of 2-aminoquinoxalines have shown significant inhibitory activity against kinases like Src and Abl.[1][12] The synthesis of these inhibitors often involves a Buchwald-Hartwig amination or an SNAr reaction using this compound as the electrophilic partner.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its straightforward synthesis and the high reactivity of the 2-chloro position make it an ideal starting material for the construction of diverse molecular scaffolds. The demonstrated utility of the quinoxaline core in kinase inhibitors underscores the importance of this intermediate in the development of novel therapeutics. This guide provides a solid foundation for researchers to confidently utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. jk-sci.com [jk-sci.com]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Chloro-6-methoxyquinoxaline
An In-depth Technical Guide to 2-Chloro-6-methoxyquinoxaline
Introduction
This compound stands as a pivotal heterocyclic building block for professionals in drug discovery and medicinal chemistry. As a derivative of quinoxaline, a benzopyrazine ring system, it is a scaffold found in a wide array of biologically active molecules.[1][2] The strategic placement of a chloro group at the 2-position and a methoxy group at the 6-position imparts a unique reactivity profile, making it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.[3][4] This guide offers a comprehensive exploration of the physical and chemical properties, synthesis, characterization, and reactivity of this compound, providing researchers with the foundational knowledge required for its effective application.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a synthetic intermediate is critical for its successful application in experimental workflows. The key identifiers and computed properties for this compound are summarized below.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 55687-11-1 | PubChem[5] |
| Molecular Formula | C₉H₇ClN₂O | PubChem[5] |
| Molecular Weight | 194.62 g/mol | PubChem[5] |
| Canonical SMILES | COC1=CC2=NC=C(N=C2C=C1)Cl | PubChem[5] |
| InChI Key | SXUWYCHACCYVMS-UHFFFAOYSA-N | PubChem[5] |
| XLogP3 | 2.2 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
Synthesis and Purification
The synthesis of this compound is reliably achieved through the chlorination of its corresponding quinoxalinone precursor. The protocol described herein is a robust method that leverages common laboratory reagents.
Causality in Experimental Design
The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is deliberate. It serves as both a reagent and a solvent in excess, effectively converting the hydroxyl group of the precursor, 6-methoxyquinoxalin-2(1H)-one, into a chloro group. Heating the reaction to reflux provides the necessary activation energy for this transformation to proceed efficiently. The subsequent workup, involving quenching with ice water and neutralization, is critical for safely handling the excess phosphoryl chloride and isolating the product. Purification via silica gel column chromatography is a standard and effective method for separating the target compound from any unreacted starting material or byproducts.
Detailed Synthesis Protocol
-
Precursor Synthesis: The synthesis begins with the condensation of 4-methoxybenzene-1,2-diamine with a 50% solution of ethyl 2-oxoacetate in ethanol. The reaction is stirred at room temperature. Upon completion, the mixture is concentrated under reduced pressure, and the resulting residue is recrystallized from methanol to yield a mixture of 6-methoxyquinoxalin-2(1H)-one and its isomer, 7-methoxyquinoxalin-2(1H)-one.[6]
-
Chlorination: The mixture of quinoxalinone isomers (e.g., 5.67 g, 32.20 mmol) is dissolved in phosphoryl chloride (120 mL).[6]
-
Reaction Condition: The solution is heated to reflux and maintained at this temperature for 1 hour.[6] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Workup: After cooling to room temperature, the excess phosphoryl chloride is carefully removed by evaporation under reduced pressure. The residue is then cautiously quenched by adding it to ice water.[6]
-
Neutralization and Extraction: The pH of the aqueous solution is adjusted to alkaline using a sodium carbonate solution. The aqueous phase is then extracted multiple times with a suitable organic solvent, such as ethyl acetate (e.g., 3 x 200 mL).[6]
-
Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[6]
-
Purification: The crude this compound is purified by silica gel column chromatography, typically using a gradient elution system of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to afford the pure compound.[6]
Caption: Synthesis workflow for this compound.
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the quinoxaline core and the methoxy group. The chemical shifts are indicative of the electronic environment of each carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.[8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would include C-H stretching for the aromatic and methyl groups, C=N and C=C stretching vibrations characteristic of the quinoxaline ring, and C-O stretching for the methoxy group.[10][11]
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound is primarily derived from the reactivity of the chloro substituent at the 2-position.
Core Reactivity Principles
The quinoxaline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property creates a significant partial positive charge on the carbon atom attached to the chlorine, making it highly susceptible to nucleophilic attack.[4] While the methoxy group at the 6-position is an electron-donating group, the overall electron-withdrawing nature of the pyrazine ring dominates, activating the C2-Cl bond for displacement reactions.
Key Reactions
-
Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway for this compound. The activated chloro group can be readily displaced by a wide variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functional groups and building molecular complexity, making it a valuable tool in the synthesis of pharmaceutical candidates.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: The C2-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, further expanding the synthetic possibilities.
References
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 55687-11-1 [chemicalbook.com]
- 7. This compound(55687-11-1) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 701. The infrared spectra of polycyclic heteroaromatic compounds. Part III. 2-, 5-, and 6-Substituted quinoxalines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]
An In-Depth Technical Guide to 2-Chloro-6-methoxyquinoxaline: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methoxyquinoxaline, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic strategy, and explore the reactivity profile that makes it a versatile precursor for compound library generation. The primary focus will be on its application in the synthesis of kinase inhibitors, contextualized within relevant cell signaling pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research and development endeavors.
Core Compound Properties
This compound is a substituted quinoxaline derivative. The quinoxaline core is a known "privileged scaffold" in drug discovery, frequently appearing in molecules targeting a range of biological targets. The chloro-substituent at the 2-position serves as a versatile chemical handle, while the methoxy group at the 6-position modulates the electronic properties and can influence pharmacokinetic parameters of derivative compounds.
Physicochemical Data
A summary of the key quantitative data for this compound is presented below.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O | PubChem |
| Molecular Weight | 194.62 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 55687-11-1 | PubChem |
| Canonical SMILES | COC1=CC2=NC=C(N=C2C=C1)Cl | PubChem |
| InChI Key | SXUWYCHACCYVMS-UHFFFAOYSA-N | PubChem |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Synthesis and Mechanism
The synthesis of this compound is typically achieved via the chlorination of its corresponding hydroxyl precursor, 6-methoxyquinoxalin-2(1H)-one. This transformation is a standard and efficient method in heterocyclic chemistry.
Synthetic Workflow
The reaction employs a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom. The use of POCl₃ is critical as it readily converts the amide-like hydroxyl group of the quinoxalinone into a reactive intermediate that is subsequently displaced by a chloride ion. This reaction is often performed at elevated temperatures to ensure complete conversion.
Caption: General synthesis workflow for this compound.
Chemical Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The true synthetic utility of this compound stems from the reactivity of its C2-chloro substituent. The quinoxaline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property strongly activates the C2 position, making the chloro group an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions.[2]
Mechanism of SₙAr
The SₙAr mechanism is a two-step addition-elimination process.[3][4]
-
Addition: A nucleophile (e.g., an amine, aniline, or thiol) attacks the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the quinoxaline ring system, including onto the nitrogen atoms, which provides significant stabilization for this intermediate.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
This pathway is highly efficient and allows for the facile introduction of a wide diversity of functional groups at the C2 position, making it a cornerstone of library synthesis in drug discovery.[2]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The quinoxaline scaffold is a bioisostere of the adenine core of ATP. This structural mimicry allows quinoxaline derivatives to act as competitive inhibitors at the ATP-binding site of protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.[6]
This compound is a key starting material for synthesizing libraries of potent kinase inhibitors.[2] By employing the SₙAr reaction, various amine-containing fragments can be appended to the C2 position to probe the structure-activity relationship (SAR) and optimize binding affinity and selectivity for a target kinase.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a common driver of tumorigenesis.[6] Many kinase inhibitors derived from quinoline and quinoxaline scaffolds have been developed to target key nodes in this pathway, such as PI3K, Akt, or mTOR itself.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocol: SₙAr with Aniline
This section provides a representative, self-validating protocol for the SₙAr reaction between this compound and a generic aniline derivative.
Objective: To synthesize a 2-anilino-6-methoxyquinoxaline derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 - 1.5 eq)
-
Solvent: e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or n-Butanol
-
Base (optional, but often beneficial): e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Reaction Vessel: Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert Atmosphere: Nitrogen or Argon
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Solvent Addition: Add the chosen solvent (e.g., n-Butanol) to achieve a concentration of approximately 0.1-0.5 M.
-
Inerting: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C for n-Butanol) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether or ethanol), and dried.
-
If the product remains in solution, the solvent is removed under reduced pressure (rotary evaporation). The resulting residue is then partitioned between an organic solvent (e.g., Ethyl Acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure 2-anilino-6-methoxyquinoxaline derivative.
-
Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a high-value chemical intermediate whose utility is anchored in the predictable and efficient reactivity of its C2-chloro group via Nucleophilic Aromatic Substitution. This reactivity profile enables the straightforward synthesis of diverse compound libraries, which is particularly advantageous in the field of drug discovery. Its role as a foundational scaffold for the development of potent kinase inhibitors underscores its importance to medicinal chemists and researchers dedicated to creating next-generation therapeutics.
References
- 1. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
Characterization of 2-Chloro-6-methoxyquinoxaline: A Spectroscopic Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-methoxyquinoxaline, a key intermediate in the development of various pharmaceutical agents. Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for ensuring its purity, confirming its identity, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of quinoxaline-based compounds.
Introduction to this compound and Spectroscopic Analysis
This compound is a heterocyclic compound belonging to the quinoxaline family, which is recognized for its wide range of biological activities.[1] The precise characterization of this molecule is the foundation of reliable and reproducible research. Spectroscopic techniques provide a non-destructive and highly informative approach to elucidating the molecular structure and purity of this compound. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the correlation between spectral features and molecular structure.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the atoms of this compound are numbered as shown in the following diagram. This numbering system will be used consistently throughout this guide for the assignment of NMR signals.
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar quinoxaline derivatives.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H3 |
| ~7.8 | d | 1H | H8 |
| ~7.4 | dd | 1H | H7 |
| ~7.2 | d | 1H | H5 |
| ~3.9 | s | 3H | -OCH₃ |
**s = singlet, d = doublet, dd = doublet of doublets
Interpretation:
-
H3 Proton: The proton at the C3 position is expected to appear as a singlet at the most downfield region of the aromatic signals due to the deshielding effect of the adjacent nitrogen atom and the chlorine atom.
-
Aromatic Protons (H5, H7, H8): The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H8 is expected to be a doublet, coupling with H7. H7 will appear as a doublet of doublets, coupling with both H8 and H5. H5 is anticipated to be a doublet, coupling with H7. The electron-donating methoxy group at C6 will cause an upfield shift of the protons on the benzene ring compared to unsubstituted quinoxaline.
-
Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C6 |
| ~148 | C2 |
| ~144 | C8a |
| ~142 | C4a |
| ~138 | C3 |
| ~130 | C8 |
| ~125 | C7 |
| ~107 | C5 |
| ~56 | -OCH₃ |
Interpretation:
-
Quaternary Carbons: The spectrum will show several signals for quaternary carbons, including C2, C4a, C6, and C8a. The carbon attached to the chlorine atom (C2) and the carbon attached to the methoxy group (C6) are expected to be significantly deshielded.
-
Aromatic Carbons: The chemical shifts of the carbons in the benzene ring are influenced by the substituents. The methoxy group will cause an upfield shift for the ortho and para carbons.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal in the upfield region.
Experimental Protocol for NMR Spectroscopy
Caption: A typical workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3050-3100 | Aromatic C-H stretch |
| ~2850-2950 | Aliphatic C-H stretch (-OCH₃) |
| ~1600-1620 | C=N stretch (quinoxaline ring) |
| ~1500-1580 | Aromatic C=C stretch |
| ~1250 | Aryl-O stretch (asymmetric) |
| ~1030 | Aryl-O stretch (symmetric) |
| ~750-850 | C-Cl stretch |
Interpretation:
The IR spectrum will be characterized by the stretching vibrations of the aromatic C-H bonds and the C-H bonds of the methoxy group. The characteristic C=N and C=C stretching vibrations of the quinoxaline ring will be observed in the fingerprint region. The strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-ether bond will confirm the presence of the methoxy group. The C-Cl stretching vibration is also expected in the lower frequency region.
Experimental Protocol for IR Spectroscopy
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Molecular Ion Peak:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak at m/z 196 with an intensity of approximately one-third of the M⁺ peak will also be observed, which is characteristic of the presence of a single chlorine atom (isotopic abundance of ³⁵Cl and ³⁷Cl is approximately 3:1).[1]
Predicted Fragmentation Pathway:
The fragmentation of this compound is likely to proceed through the loss of small, stable neutral molecules or radicals. A plausible fragmentation pathway is outlined below.
Caption: Predicted fragmentation pathway for this compound.
Interpretation of Fragmentation:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the molecular ion, leading to a fragment at m/z 179/181.
-
Loss of Carbon Monoxide (CO): Subsequent loss of a neutral carbon monoxide molecule from the [M-CH₃]⁺ fragment could result in a peak at m/z 151/153.
-
Loss of a Chlorine Radical (•Cl): The loss of a chlorine radical from the molecular ion would produce a fragment at m/z 159.
Experimental Protocol for Mass Spectrometry
Caption: Workflow for Direct Infusion Electrospray Ionization Mass Spectrometry.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on the analysis of related compounds, offer a reliable reference for researchers working with this molecule. The detailed experimental protocols provide a standardized approach to data acquisition, ensuring consistency and reproducibility. This in-depth spectroscopic analysis is indispensable for confirming the structure and purity of this compound, thereby supporting its application in pharmaceutical research and development.
References
An In-depth Technical Guide to 2-Chloro-6-methoxyquinoxaline: Synthesis, Reactivity, and Application in Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Chloro-6-methoxyquinoxaline. We will delve into its core structure, authoritative nomenclature, detailed synthetic protocols, and fundamental reactivity. Crucially, we will contextualize its utility as a strategic building block in the synthesis of complex molecules, particularly within the domain of kinase inhibitor development.
Core Molecular Structure and Nomenclature
This compound is a heterocyclic aromatic compound built upon a quinoxaline core. This core consists of a benzene ring fused to a pyrazine ring. The molecule is specifically substituted with a chlorine atom at the 2-position of the pyrazine ring and a methoxy group at the 6-position of the benzene ring.
IUPAC Name: The formally accepted IUPAC name for this compound is This compound [1].
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of key computed properties provides a foundational dataset for experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 194.62 g/mol | --INVALID-LINK--[1] |
| XLogP3 | 2.2 | --INVALID-LINK--[1] |
| CAS Number | 55687-11-1 | --INVALID-LINK--[1] |
Synthesis Pathway and Experimental Protocols
The most efficient and common synthesis of this compound is a two-step process. It begins with the construction of the quinoxalinone core, followed by a robust chlorination reaction.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 6-Methoxyquinoxalin-2(1H)-one (Precursor)
This protocol is based on the well-established condensation reaction between o-phenylenediamines and α-keto acids to form the quinoxalinone scaffold.
Causality: The reaction proceeds via initial nucleophilic attack of one amino group onto the aldehyde carbonyl of glyoxylic acid, followed by an intramolecular cyclization via amide formation and subsequent dehydration to yield the stable, aromatic quinoxalinone ring system. An acidic medium is typically used to catalyze the imine formation and dehydration steps.
-
Materials: 4-methoxy-1,2-phenylenediamine, Glyoxylic acid monohydrate, 4N Hydrochloric Acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, suspend 4-methoxy-1,2-phenylenediamine (1.0 eq.) in a mixture of 4N hydrochloric acid and ethanol.
-
Add glyoxylic acid monohydrate (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 3-5 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting diamine.
-
Cool the mixture to room temperature. A precipitate of the product will form.
-
Collect the solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol to remove residual acid and impurities.
-
Dry the product, 6-methoxyquinoxalin-2(1H)-one, in a vacuum oven. The expected product is a solid.
-
Protocol 2: Synthesis of this compound
This protocol employs phosphorus oxychloride (POCl₃), a standard and highly effective reagent for the deoxychlorination of heteroaromatic lactams like quinoxalinones.
Causality: The lone pair on the lactam oxygen attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transformation converts the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion at the C2 position, with concomitant elimination of the phosphate group, yields the desired 2-chloroquinoxaline. The reaction is driven by the formation of stable phosphorus byproducts.
-
Materials: 6-Methoxyquinoxalin-2(1H)-one, Phosphorus oxychloride (POCl₃), Ice, Saturated aqueous NaHCO₃, Ethyl acetate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and in a well-ventilated fume hood, suspend the dried 6-methoxyquinoxalin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (10-15 volumes).
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Workup (Caution: Exothermic): Slowly and carefully pour the reaction mixture onto a vigorously stirring slurry of crushed ice in a large beaker. This will quench the excess POCl₃.
-
Neutralize the acidic aqueous mixture by the slow, portion-wise addition of solid sodium bicarbonate or saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Chemical Reactivity and Mechanistic Insights
The key to the synthetic utility of this compound lies in the reactivity of the chlorine atom at the C2 position. The quinoxaline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the pyrazine ring, particularly C2 and C3, electrophilic.
The chlorine atom at C2 is therefore highly activated towards Nucleophilic Aromatic Substitution (SₙAr) .
Caption: The two-step Addition-Elimination mechanism of SₙAr.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system, including the nitrogen atoms, which provides significant stabilization. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.
The electron-donating methoxy group at the C6 position has a modest electronic influence on the C2 position through the fused ring system, but the powerful electron-withdrawing effect of the pyrazine nitrogens dominates, ensuring the C2 position remains highly electrophilic and susceptible to nucleophilic attack.
Application in Drug Development: A Kinase Inhibitor Building Block
The quinoxaline and its close isostere, the quinazoline scaffold, are privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors. These scaffolds are adept at fitting into the ATP-binding pocket of kinases, where they can form crucial hydrogen bond interactions with the hinge region of the enzyme.
The tyrosine kinase inhibitor Erlotinib , used in cancer therapy, exemplifies this principle. While Erlotinib itself is a quinazoline, its synthesis relies on a 4-chloroquinazoline intermediate that undergoes an SₙAr reaction with 3-ethynylaniline[2][3][4][5][6]. This compound is a highly analogous building block, where the C2-chloro group serves the same function as the C4-chloro group in the Erlotinib synthesis: a reactive handle for introducing molecular diversity.
Protocol 3: Exemplar Nucleophilic Aromatic Substitution (SₙAr) Reaction
This protocol demonstrates the coupling of a chloro-heterocycle with an aniline, a common key step in the synthesis of many kinase inhibitors.
-
Materials: this compound, a substituted aniline (e.g., 3-ethynylaniline), Isopropanol, N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base.
-
Procedure:
-
To a solution of this compound (1.0 eq.) in isopropanol, add the substituted aniline (1.1 eq.) and DIPEA (1.5 eq.).
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the solid product by filtration, or if no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the 2-anilino-6-methoxyquinoxaline product.
-
Characterization Data
Accurate characterization is essential for verifying the structure and purity of the synthesized compound. Below are the expected spectroscopic data for this compound, based on established principles and data from analogous structures[7].
| Data Type | Expected Observations |
| ¹H NMR | Aromatic Protons (3H): Signals expected in the range of δ 7.0-8.5 ppm. The proton at C3 will be a singlet. The three protons on the benzene ring (H5, H7, H8) will show characteristic doublet and doublet-of-doublets splitting patterns. Methoxy Protons (3H): A sharp singlet around δ 3.9-4.1 ppm. Quinoxaline Proton (1H): A singlet for the H3 proton, typically downfield (~δ 8.5-8.8 ppm) due to the influence of the adjacent nitrogen atoms. |
| ¹³C NMR | Aromatic Carbons (9C): Nine distinct signals are expected. Carbons attached to heteroatoms will be significantly shifted: C2 (attached to Cl and N) ~150-155 ppm; C6 (attached to OMe) ~158-162 ppm; C8a and C4a (bridgehead carbons) ~138-145 ppm. The methoxy carbon will appear as a sharp signal around δ 55-56 ppm. |
| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic isotopic pattern for one chlorine atom will be observed, with a base peak at m/z 194 and an M+2 peak at m/z 196 with approximately one-third the intensity. |
| Infrared (IR) | C=N stretch: ~1610-1640 cm⁻¹. C-O stretch (Aryl-Alkyl ether): Strong bands at ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric). C-Cl stretch: ~700-800 cm⁻¹. Aromatic C-H stretch: Above 3000 cm⁻¹. |
Conclusion
This compound is a valuable and versatile heterocyclic building block. Its synthesis is straightforward, proceeding from readily available materials via a robust quinoxalinone intermediate. The true utility of this compound is realized through the reactivity of its C2-chloro substituent, which is highly activated for nucleophilic aromatic substitution. This reactivity profile makes it an ideal scaffold for introducing molecular complexity, a strategy that is central to modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. The protocols and data provided in this guide serve as a validated foundation for researchers to confidently incorporate this compound into their synthetic programs.
References
- 1. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3015460A1 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 7. This compound(55687-11-1) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Potential Biological Activities of 2-Chloro-6-methoxyquinoxaline
Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline nucleus, a heterocyclic system comprising a fused benzene and pyrazine ring, represents a cornerstone in the development of therapeutic agents.[1] Its structural versatility and ability to interact with a multitude of biological targets have established it as a "privileged scaffold" in medicinal chemistry. The diverse pharmacological activities exhibited by quinoxaline derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore the immense potential held within this chemical framework.[1][2][3][4] This guide focuses on a specific, yet promising derivative: 2-Chloro-6-methoxyquinoxaline. While direct and extensive biological data for this particular molecule is emerging, this document will synthesize existing knowledge on structurally related compounds to provide a comprehensive overview of its potential therapeutic applications and to propose robust methodologies for its investigation.
Physicochemical Profile and Synthetic Strategy
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a potential therapeutic agent.
Molecular and Physicochemical Properties
This compound possesses the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol .[5] Its structure, featuring a chloro-substituent at the 2-position and a methoxy group at the 6-position, dictates its reactivity and potential biological interactions. The chlorine atom at the 2-position is a key feature, as it can act as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives.[6]
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O | PubChem[5] |
| Molecular Weight | 194.62 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 55687-11-1 | PubChem[5] |
General Synthesis of this compound
The synthesis of quinoxaline derivatives is well-established, with the most common method involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][7] For this compound, a typical synthetic route would involve the reaction of 4-methoxy-1,2-phenylenediamine with a suitable two-carbon synthon that can introduce the chloro-substituted pyrazine ring.
Below is a generalized workflow for the synthesis of quinoxaline derivatives, which can be adapted for this compound.
References
- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoxaline synthesis [organic-chemistry.org]
solubility characteristics of 2-Chloro-6-methoxyquinoxaline
An In-Depth Technical Guide to the Solubility Characteristics of 2-Chloro-6-methoxyquinoxaline
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. As a key heterocyclic intermediate in medicinal chemistry and materials science, its behavior in various solvent systems is a critical parameter for reaction optimization, formulation development, purification, and biological screening.[1][2] While specific quantitative solubility data for this compound is not prevalent in public literature, this guide synthesizes foundational chemical principles with field-proven experimental methodologies. It offers researchers, scientists, and drug development professionals a robust starting point for characterizing this molecule. We present a theoretical analysis of its expected solubility, qualitative predictions, and two detailed, self-validating protocols for quantitative determination.
Introduction: The Significance of a Solubility Profile
This compound is a bicyclic heteroaromatic compound built upon a benzopyrazine scaffold.[3] Derivatives of the quinoxaline core are integral to numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The utility of a synthetic building block like this compound is fundamentally linked to its solubility. Inadequate solubility can hinder synthetic yields, complicate purification, and, in the context of drug discovery, lead to poor absorption, low bioavailability, and unreliable in-vitro assay results.[4]
Therefore, establishing a reliable solubility profile is not a perfunctory task but a cornerstone of successful research and development. This guide provides the theoretical context and practical tools necessary to generate this crucial dataset.
Physicochemical & Structural Profile
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value / Descriptor | Source & Comments |
| Molecular Formula | C₉H₇ClN₂O | PubChem CID 12686412[5] |
| Molecular Weight | 194.62 g/mol | PubChem CID 12686412[5] |
| Structure | A quinoxaline core with a chloro group at position 2 and a methoxy group at position 6. | - |
| Calculated logP (XLogP3) | 2.2 | PubChem CID 12686412.[5] This value suggests moderate lipophilicity and predicts poor aqueous solubility. |
| pKa (Predicted) | ~0.5 | Based on the parent quinoxaline (pKa ≈ 0.56).[3][6][7] The electron-withdrawing chloro group likely reduces the basicity of the pyrazine nitrogens slightly. |
| Hydrogen Bond Donors | 0 | PubChem CID 12686412[5] |
| Hydrogen Bond Acceptors | 3 (2x Nitrogen, 1x Oxygen) | PubChem CID 12686412[5] |
Theoretical & Qualitative Solubility Assessment
The principle of "like dissolves like" provides a strong foundation for predicting solubility.[8] The structure of this compound presents a nuanced profile:
-
Aromatic Core: The large, nonpolar quinoxaline ring system suggests solubility in other aromatic and nonpolar organic solvents.
-
Polar Groups: The nitrogen atoms in the pyrazine ring, the methoxy oxygen, and the carbon-chlorine bond introduce polarity and hydrogen bond accepting capabilities, favoring interactions with polar solvents.[5]
-
Aqueous Solubility & pH Dependence: The parent quinoxaline is a very weak base (pKa ≈ 0.56).[3][6] This indicates that the nitrogen atoms are not easily protonated. Consequently, a significant increase in aqueous solubility via salt formation would require highly acidic conditions (pH < 1), which may not be practical or physiologically relevant. At neutral pH, aqueous solubility is expected to be very low, consistent with the calculated logP of 2.2.
Based on these factors and data from structurally similar compounds, a qualitative solubility profile can be predicted.[4][8]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Strong "like dissolves like" interaction due to the chloro-substituent and aromatic core. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF | Soluble to Moderately Soluble | These solvents effectively solvate the polar regions of the molecule. DMSO is a common choice for creating stock solutions for biological assays.[4] |
| Aromatic | Toluene, Benzene | Soluble | Favorable π-π stacking interactions between the solvent and the quinoxaline ring system. Toluene is a known solvent for the related 2-chloroquinoxaline.[9] |
| Alcohols | Methanol, Ethanol | Moderately to Sparingly Soluble | The hydroxyl group can interact with the molecule's hydrogen bond acceptors, but the aromatic core limits high solubility. Heating may be required. |
| Ethers | Diethyl Ether | Sparingly Soluble | Moderate polarity allows for some interaction. |
| Nonpolar | Hexane, Heptane | Insoluble to Very Sparingly Soluble | Insufficient polarity to overcome the crystal lattice energy of the solid. Often used as an anti-solvent for crystallization.[4] |
| Aqueous | Water, PBS (pH 7.4) | Very Sparingly Soluble / Insoluble | High lipophilicity (logP 2.2) and very weak basicity prevent significant interaction with water.[10] |
Experimental Protocols for Quantitative Solubility Determination
To move beyond prediction, rigorous experimental determination is required. The following protocols describe the gold-standard thermodynamic (shake-flask) method and the high-throughput kinetic method commonly used in early drug discovery.
Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method determines the equilibrium solubility, representing the true saturation point of the compound in a solvent at a specific temperature. It is the most reliable method and is essential for pre-formulation studies.[11]
Methodology:
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible) into separate, sealable glass vials (e.g., 4 mL vials).
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). Agitate for 24 to 48 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid phases.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all particulate matter. Trustworthiness: This filtration step is critical. The presence of any solid particulates will artificially inflate the measured concentration.
-
Dilution: Accurately dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method (see Section 5).
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below, to determine the concentration.
-
Calculation: Calculate the original solubility in mg/mL or µM, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.
Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.
Protocol 2: Kinetic Solubility Determination
This high-throughput method is widely used in early drug discovery to quickly assess solubility from a DMSO stock solution. It measures how much compound stays in an aqueous buffer after being rapidly precipitated from an organic co-solvent. The result is not a true equilibrium value but is highly valuable for ranking compounds.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Assay Plate Preparation: Using a liquid handler or manual pipetting, add a small volume of the DMSO stock (e.g., 2 µL) to the wells of a 96-well microplate.
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well to achieve the target final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours. Causality: This short incubation allows for the precipitation of the supersaturated solution. The final measurement reflects the concentration that remains dissolved under these kinetic conditions.
-
Clarification: Use a filter plate (e.g., 96-well filter plate with 0.45 µm pores) and centrifuge the assay plate into a clean collection plate to separate the precipitated solid. Alternatively, centrifuge the assay plate at high speed (e.g., >3000 x g) and carefully collect the supernatant. Trustworthiness: Complete removal of precipitate is essential for an accurate reading.
-
Quantification: Determine the concentration of the compound in the clarified supernatant/filtrate. This can be done by HPLC-UV (as described below), LC-MS, or direct UV-Vis plate reading if the compound has a suitable chromophore and does not interfere with the plate material.
Caption: Workflow for High-Throughput Kinetic Solubility Determination.
Protocol for Analytical Quantification by HPLC-UV
A robust analytical method is required to quantify the compound concentration in the samples generated from the solubility experiments. A reverse-phase HPLC method with UV detection is a standard and reliable approach. Based on methods for similar quinoxaline derivatives, the following starting conditions are recommended.[1]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a gradient appropriate for a compound with logP ~2.2, for example: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at ~317 nm. Quinoxaline derivatives typically show strong absorbance in the 315-325 nm range.[1] A full UV-Vis spectrum should be run on a stock solution to determine the precise λmax.
-
Calibration: Prepare a set of calibration standards of this compound of known concentrations (e.g., from 0.1 to 100 µg/mL) in the analysis solvent. Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) of >0.99 for accurate quantification.
Conclusion
While published quantitative data for this compound is scarce, a comprehensive solubility profile can be readily established. Its chemical structure, with a logP of 2.2 and weakly basic nitrogens, strongly suggests poor aqueous solubility but good solubility in halogenated, aromatic, and polar aprotic organic solvents. For definitive, quantitative characterization, this guide provides detailed, industry-standard protocols for determining both thermodynamic and kinetic solubility. The successful application of these methods, coupled with the robust HPLC-UV quantification protocol, will empower researchers to generate the reliable and reproducible data necessary to advance their work in synthesis, drug discovery, and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinoxaline - Wikipedia [en.wikipedia.org]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Quinoxaline as a potent heterocyclic moiety | PDF [slideshare.net]
- 7. Quinoxaline CAS#: 91-19-0 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Chloroquinoxaline | 1448-87-9 [chemicalbook.com]
- 10. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoxaline Compounds
Abstract
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a cornerstone in medicinal chemistry and materials science.[1][2][3] This technical guide provides an in-depth exploration of the discovery and historical development of quinoxaline compounds, tailored for researchers, scientists, and drug development professionals. We will traverse the seminal moments of its initial synthesis, the evolution of its synthetic methodologies, and the burgeoning understanding of its vast biological potential. This guide emphasizes the causality behind experimental choices and provides validated protocols, grounding its claims in authoritative references to ensure scientific integrity.
Introduction: The Quinoxaline Core and Its Significance
Quinoxaline, with the molecular formula C₈H₆N₂, is a benzopyrazine system that has garnered considerable attention in the pharmaceutical and chemical industries.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique electronic and steric profile, making it a versatile scaffold for the design of novel therapeutic agents and functional materials.[4] The journey of quinoxaline from a laboratory curiosity to a "privileged scaffold" in drug discovery is a testament to over a century of chemical innovation and biological exploration.
The Genesis: Discovery and the Körner-Hinsberg Synthesis
The history of quinoxaline begins in 1884 with the independent reports of its synthesis by German chemists Wilhelm Körner and Oscar Hinsberg.[1][2][5][6] This classical and still widely utilized method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][5] This reaction, often referred to as the Hinsberg-Körner synthesis or simply the Hinsberg synthesis, laid the foundation for quinoxaline chemistry.
The elegance of this reaction lies in its simplicity and broad substrate scope. The choice of different substituted o-phenylenediamines and 1,2-dicarbonyl compounds allows for the facile generation of a diverse library of quinoxaline derivatives.
Visualizing the Foundational Synthesis
The fundamental principle of the Körner-Hinsberg synthesis can be visualized as a cyclocondensation reaction.
Caption: General reaction scheme for the Körner-Hinsberg synthesis of quinoxalines.
Evolution of Synthetic Methodologies: Expanding the Chemical Toolbox
While the Körner-Hinsberg synthesis remains a cornerstone, the relentless pursuit of efficiency, milder reaction conditions, and greater molecular diversity has led to the development of numerous alternative synthetic routes. These advancements can be broadly categorized, showcasing the evolution of synthetic organic chemistry itself.
Classical and Modified Approaches
Early modifications to the classical synthesis focused on improving yields and expanding the substrate scope. This included the use of various catalysts and reaction conditions.
| Method | Description | Advantages |
| Körner-Hinsberg Synthesis | Condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.[2][5] | Simple, versatile, and high-yielding for many substrates. |
| Oxidative Cyclization | Reaction of o-phenylenediamines with α-hydroxy ketones in the presence of an oxidizing agent.[1][2] | Allows for the in situ generation of the 1,2-dicarbonyl species. |
| From α-Halo Ketones | Reaction of o-phenylenediamines with α-halo ketones. | Readily available starting materials. |
Modern and Greener Synthetic Strategies
The 21st century has witnessed a paradigm shift towards more sustainable and efficient chemical syntheses. Quinoxaline synthesis has been at the forefront of this movement, with numerous "green" methodologies being reported.
| Method | Description | Advantages |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the reaction.[3][7] | Drastically reduced reaction times and often improved yields. |
| Catalyst-Free Syntheses | Reactions conducted in the absence of a catalyst, often in green solvents like water or ethanol.[5] | Environmentally friendly and cost-effective. |
| Metal-Catalyzed Cyclizations | Use of transition metals like copper, iron, or palladium to catalyze the formation of the quinoxaline ring from various precursors.[1][2][7] | High efficiency and functional group tolerance. |
| One-Pot Syntheses | Multi-step reactions carried out in a single reaction vessel, minimizing purification steps and waste generation.[5][7] | Increased operational simplicity and efficiency. |
Experimental Protocol: The Classical Synthesis of 2,3-Diphenylquinoxaline
To provide a practical understanding of the foundational methodology, a detailed, step-by-step protocol for the synthesis of 2,3-diphenylquinoxaline via the Körner-Hinsberg reaction is presented below. This protocol is a self-validating system, with clear steps and expected outcomes.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL)
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve o-phenylenediamine and benzil in 20 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically complete within 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Crystallization and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, 2,3-diphenylquinoxaline, will precipitate out of the solution.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven to obtain pure 2,3-diphenylquinoxaline.
Expected Outcome: A white to off-white crystalline solid with a high yield (typically >90%).
The Dawn of Biological Significance: From Dyes to Drugs
Initially, the interest in quinoxalines was primarily from a chemical standpoint. However, it wasn't long before their diverse biological activities were uncovered, marking a pivotal moment in their history.
Early Applications
The first applications of quinoxaline derivatives were in the dye industry, owing to their chromophoric properties.[1][2] Their planar, aromatic structure lends itself to the development of vibrant and stable colorants.
Emergence as a Pharmacophore
The true potential of quinoxalines was realized with the discovery of their wide spectrum of pharmacological activities.[3][8][9] This discovery transformed the scaffold into a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.
A timeline of key discoveries highlights this transition:
Caption: Key milestones in the history of quinoxaline chemistry and pharmacology.
A Plethora of Biological Activities
Decades of research have revealed that quinoxaline derivatives possess a remarkable range of biological activities, including:
-
Anticancer: Many quinoxaline derivatives exhibit potent anticancer activity through various mechanisms, such as kinase inhibition and apoptosis induction.[1][10][11]
-
Antibacterial and Antifungal: The quinoxaline scaffold is a key component in several antibacterial and antifungal agents.[3][8][9] Quinoxaline-1,4-di-N-oxides, in particular, have shown significant antimicrobial properties.[7][12]
-
Antiviral: Quinoxaline derivatives have been investigated for their antiviral activity against a range of viruses, including HIV and herpes simplex virus.[3][8]
-
Antimalarial and Antiparasitic: The scaffold has shown promise in the development of new treatments for malaria and other parasitic diseases.[8][12]
-
Other Activities: The therapeutic potential of quinoxalines extends to anti-inflammatory, anticonvulsant, and antidepressant activities.[8][9]
Conclusion and Future Outlook
From its humble beginnings in the late 19th century, the quinoxaline scaffold has evolved into a powerhouse in chemical and pharmaceutical research. The journey from the classical Körner-Hinsberg synthesis to modern, green methodologies reflects the broader advancements in organic chemistry. The continuous discovery of new biological activities ensures that quinoxaline will remain a focal point for the development of novel therapeutics for the foreseeable future. The versatility of its core structure, coupled with the ever-expanding toolbox of synthetic chemistry, promises a bright and impactful future for this remarkable class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-methoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Laboratory Safety
In the fast-paced environment of drug discovery and chemical synthesis, a robust understanding of the materials we handle is paramount. This guide serves as a comprehensive resource for the safe handling and management of 2-Chloro-6-methoxyquinoxaline, a compound with significant potential in medicinal chemistry. As Senior Application Scientists, our experience dictates that a proactive, knowledge-based approach to safety is not merely a procedural formality but a cornerstone of scientific integrity and innovation. This document is structured to provide not just protocols, but the rationale behind them, empowering researchers to make informed decisions that ensure their safety and the integrity of their work.
Section 1: Compound Identification and Hazard Classification
1.1 Chemical Identity
It is crucial to begin with a clear identification of the compound .
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol [1] |
| CAS Number | 55687-11-1[1] |
| Synonyms | 6-Methoxy-2-chloroquinoxaline, Quinoxaline, 2-chloro-6-methoxy-[1] |
1.2 GHS Hazard Classification
While specific GHS classification for this compound is not universally established in the aggregated search results, we can infer potential hazards based on related quinoxaline and chloro- anilide structures. Analogs such as 2-chloroquinoxaline and other chlorinated heterocyclic compounds are classified with the following hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or fume.[2][3][4]
-
Acute Toxicity (Oral, Dermal, Inhalation): Related compounds are harmful if swallowed, in contact with skin, or if inhaled.[2]
Therefore, it is prudent to handle this compound with the assumption that it carries similar risks. A "Warning" signal word is appropriate based on these potential hazards.[2][3]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound.
2.1 Engineering Controls
-
Fume Hood: All weighing, handling, and reactions involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
2.2 Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are required to protect against splashes. Standard safety glasses do not offer sufficient protection from chemical splashes as they do not seal to the face.[6]
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when reacting larger quantities.[7]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for protection against a wide range of chemicals.[7] However, it is crucial to check the manufacturer's compatibility data for the specific solvent being used.
-
Double Gloving: For enhanced protection, especially during extended procedures, wearing two pairs of gloves is recommended.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, and on a regular basis (e.g., every 30-60 minutes).[8]
-
-
Body Protection:
-
Laboratory Coat: A long-sleeved, buttoned lab coat is the minimum requirement.
-
Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[7]
-
-
Respiratory Protection:
-
If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.[7]
-
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain compound integrity.
3.1 Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.[2][9]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]
3.2 Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][4]
-
Incompatibilities: Store away from strong oxidizing agents.[9]
-
Temperature: Store in a cool, well-ventilated area, away from heat and sources of ignition.[10][11]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
4.1 First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][4]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[4] Do NOT induce vomiting.[2]
4.2 Spill and Leak Procedures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2]
-
Containment: Sweep up the spilled solid material and shovel it into a suitable container for disposal. Avoid creating dust.[2]
-
Environmental Precautions: Prevent the product from entering drains or waterways.
Section 5: Disposal Considerations
Proper disposal of chemical waste is a legal and ethical responsibility.
-
Waste Classification: This material should be treated as hazardous waste.[2][4]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4][10][12] Do not mix with other waste.[10]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedures for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: A Culture of Safety
This guide provides a detailed framework for the safe handling of this compound. However, true laboratory safety transcends written protocols; it is embedded in a culture of awareness, continuous learning, and mutual responsibility. By internalizing the principles outlined here, researchers can confidently pursue their scientific objectives while ensuring the well-being of themselves and their colleagues.
References
- 1. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. trimaco.com [trimaco.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Introduction: The Quinoxaline Core in Modern Drug Discovery
An In-Depth Technical Guide to the Foundational Synthetic Pathways of Quinoxaline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a bicyclic heterocyclic system composed of a fused benzene and pyrazine ring, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] This designation is not arbitrary; it signifies a molecular architecture that is consistently found in compounds exhibiting a wide array of biological activities.[1][3] Quinoxaline derivatives are integral components in therapeutics with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[3][4] The scaffold's unique electronic properties and its ability to serve as a versatile template for three-dimensional diversification have cemented its importance in drug development.
This guide provides a detailed exploration of the core initial synthetic pathways for constructing the quinoxaline scaffold. It moves beyond a mere listing of reactions to offer insights into the mechanistic underpinnings and practical considerations that guide the chemist's choice of synthetic route. We will begin with the foundational classical method and progress to more contemporary strategies, providing both theoretical grounding and practical, actionable protocols.
The Cornerstone Synthesis: Cyclocondensation of Aryl Diamines and 1,2-Dicarbonyls
The most traditional and fundamentally important method for quinoxaline synthesis is the acid-catalyzed cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][3][5] First reported in the late 19th century by Körner and Hinsberg, this reaction's enduring utility lies in its reliability, operational simplicity, and the ready availability of starting materials.[1][5]
Mechanistic Rationale
The reaction proceeds via a well-understood pathway. The more nucleophilic amine of the o-phenylenediamine initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a dehydration step to form an imine intermediate. An intramolecular cyclization then occurs as the second amine attacks the remaining carbonyl group, leading to a dihydroquinoxaline intermediate, which subsequently aromatizes through the loss of a second water molecule to yield the stable quinoxaline ring system.
Causality Behind Experimental Choices:
-
Catalyst: While the reaction can sometimes proceed without a catalyst, it is often accelerated by acids.[3] The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic diamine. However, excessively strong acids can fully protonate the diamine, rendering it non-nucleophilic and halting the reaction. This is why mild acidic conditions or even catalyst-free systems in polar protic solvents like methanol or ethanol are often optimal.[6]
-
Solvent: Polar protic solvents like methanol, ethanol, or even water are often preferred.[2][6] They can facilitate the proton transfer steps involved in imine formation and dehydration. Recent green chemistry approaches have demonstrated that methanol at room temperature can be remarkably effective, yielding products in minutes.[6]
Visualizing the Classical Condensation Pathway
Caption: Mechanism of the classical quinoxaline synthesis.
Representative Experimental Protocol: Catalyst-Free Synthesis
This protocol is adapted from a green, high-efficiency method.[6]
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol).
-
Solvent Addition: Add methanol (5 mL). Stir the mixture at ambient temperature until the diamine is fully dissolved.
-
Reagent Addition: Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution in a single portion.
-
Reaction: Stir the reaction mixture vigorously at ambient temperature. The reaction is often complete within 1 to 10 minutes, frequently indicated by a color change or the formation of a precipitate.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol.
-
Purification: The product is often of high purity. If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.
The Beirut Reaction: A Pathway to Quinoxaline N-Oxides
The Beirut Reaction, first described by Haddadin and Issidorides in 1965, is a powerful method for synthesizing quinoxaline-1,4-dioxides.[7][8][9] These N-oxide derivatives are themselves potent biological agents and also serve as valuable intermediates for further functionalization. The reaction involves the condensation of a benzofuroxan (a benzofurazan-N-oxide) with a compound containing an active methylene group, such as a β-diketone, β-ketoester, or enamine.[9]
Mechanistic Rationale
The generally accepted mechanism begins with the deprotonation of the active methylene compound by a base to form an enolate.[7] This nucleophilic enolate then attacks one of the electrophilic nitrogen atoms of the benzofuroxan ring, leading to ring-opening and the formation of a key intermediate. Subsequent intramolecular cyclization and dehydration afford the final quinoxaline-1,4-dioxide product.[8]
Causality Behind Experimental Choices:
-
Reactants: The choice of the active methylene compound directly dictates the substitution pattern at the 2 and 3 positions of the quinoxaline ring. This offers a high degree of synthetic flexibility.
-
Catalyst: The reaction is typically catalyzed by a base.[7] Ammonia gas, amines (like diethylamine), or stronger bases like sodium hydride are commonly used to generate the necessary enolate nucleophile.[9] The choice of base depends on the acidity of the active methylene protons.
Modern Synthetic Strategies: Expanding the Toolkit
While the classical condensation and Beirut reactions are workhorses, modern organic synthesis has introduced a variety of powerful alternatives, often providing milder conditions, improved yields, and access to novel substitution patterns.
Transition Metal-Catalyzed Synthesis
Transition metals, particularly copper and palladium, have enabled novel cyclization strategies for quinoxaline synthesis.[10][11] These methods often involve C-H activation or cross-coupling reactions, providing pathways that are not accessible through traditional condensation chemistry. For instance, copper-catalyzed cyclocondensation of o-phenylenediamines and aromatic alkynes has been reported to efficiently produce quinoxalines.[5] These methods are advantageous for their high efficiency but can be limited by catalyst cost and the need to remove metal contaminants from the final product, a critical consideration in drug development.[2]
Tandem and Domino Reactions
Efficiency in synthesis is paramount. Tandem (or domino) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly elegant and green approach. One such strategy involves the tandem oxidative azidation and cyclization of N-arylenamines using an azide source like TMSN₃.[12][13][14] This method constructs two C-N bonds in a single operation, rapidly building the quinoxaline core from simple, linear precursors.[12][13]
Green and Sustainable Approaches
Reflecting the broader push for environmental responsibility in chemistry, numerous "green" protocols for quinoxaline synthesis have been developed.[4][15][16] These methods prioritize:
-
Benign Solvents: Replacing hazardous organic solvents with water, ethanol, or polyethylene glycol (PEG).[2][16]
-
Catalyst-Free Conditions: As described in the protocol above, optimizing reactions to proceed efficiently without any catalyst.[6]
-
Energy Efficiency: Utilizing microwave irradiation or room temperature conditions to reduce energy consumption.[3][17]
-
Reusable Catalysts: Employing solid-supported or nano-catalysts that can be easily recovered and reused, minimizing waste.[18][19]
Comparative Analysis of Synthetic Pathways
| Synthesis Pathway | Key Reactants | Conditions | Advantages | Disadvantages |
| Classical Condensation | o-Phenylenediamine, 1,2-Dicarbonyl | Often mild acid or catalyst-free; various solvents (MeOH, EtOH, H₂O) | Operationally simple, high atom economy, readily available starting materials, scalable.[5][6] | Can require high temperatures or long reaction times in less optimized systems.[3] |
| Beirut Reaction | Benzofuroxan, Active Methylene Compound | Base-catalyzed (e.g., NH₃, NaH) | Directly yields biologically active 1,4-dioxides, flexible substitution patterns.[7][8] | Benzofuroxan precursors can be hazardous to prepare and handle. |
| Metal-Catalyzed Synthesis | o-Phenylenediamine, Alkynes, etc. | Transition metal catalyst (e.g., Cu, Pd) | Access to unique substitution patterns, often high yielding.[10][11] | Catalyst cost, potential for metal contamination, may require inert atmosphere.[2] |
| Tandem Reactions | N-Arylenamines, Azide source | Oxidant (e.g., (diacetoxyiodo)benzene) | High efficiency, rapid complexity generation from simple precursors.[12][13] | Substrate scope can be limited, may use stoichiometric oxidants.[12] |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a quinoxaline scaffold, applicable to most of the described pathways.
Caption: A standard workflow for quinoxaline synthesis.
Conclusion and Future Outlook
The synthesis of the quinoxaline scaffold has evolved significantly from its 19th-century origins. While the classical condensation of diamines and dicarbonyls remains a cornerstone of the field due to its robustness and simplicity, modern methodologies have vastly expanded the synthetic chemist's capabilities. The development of transition-metal-free reactions, tandem processes, and green protocols addresses the growing need for synthetic strategies that are not only efficient and versatile but also sustainable and environmentally benign. For researchers in drug development, a thorough understanding of these foundational pathways is critical for the rational design and efficient production of novel quinoxaline-based therapeutic agents. The continued innovation in this area promises to deliver even more powerful tools for accessing this vital heterocyclic core.
References
- 1. mtieat.org [mtieat.org]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. thieme-connect.com [thieme-connect.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of NâArylenamines - Organic Letters - Figshare [acs.figshare.com]
- 15. jocpr.com [jocpr.com]
- 16. ripublication.com [ripublication.com]
- 17. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 18. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 2-Chloro-6-methoxyquinoxaline Derivatives: A Comprehensive Guide for Drug Discovery
This document provides a detailed guide for the synthesis of 2-chloro-6-methoxyquinoxaline and its derivatives, crucial intermediates in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and strategic considerations for leveraging this versatile scaffold in medicinal chemistry.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their unique structural features and diverse biological activities make them privileged scaffolds for the development of new therapeutics. The quinoxaline ring system is a core component of numerous compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2]
The this compound moiety, in particular, serves as a versatile building block. The chlorine atom at the 2-position acts as a key functional handle, enabling a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[3][4] This reactivity allows for the facile introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The methoxy group at the 6-position can also influence the molecule's electronic properties and metabolic stability, making it a valuable feature for drug design.[5]
This guide will focus on a reliable and reproducible two-step synthetic route to this compound, starting from readily available precursors. We will provide detailed, step-by-step protocols, discuss the underlying reaction mechanisms, and offer insights into the practical aspects of the synthesis and purification.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step sequence, as illustrated below. The first step involves the cyclocondensation of 4-methoxy-1,2-phenylenediamine with a suitable C2 synthon, typically glyoxylic acid, to form the intermediate 6-methoxyquinoxalin-2(1H)-one. The subsequent step is the chlorination of this quinoxalinone intermediate using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-methoxyquinoxalin-2(1H)-one
This protocol describes the synthesis of the key intermediate, 6-methoxyquinoxalin-2(1H)-one, through the cyclocondensation of 4-methoxy-1,2-phenylenediamine and glyoxylic acid monohydrate.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq.) in a mixture of ethanol and water (1:1 v/v).
-
To this solution, add glyoxylic acid monohydrate (1.1 eq.) portion-wise with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and water-soluble impurities.
-
Dry the product under vacuum to obtain pure 6-methoxyquinoxalin-2(1H)-one as a solid.
Causality Behind Experimental Choices:
-
Solvent System: The ethanol/water mixture is chosen to ensure the solubility of both the polar (glyoxylic acid) and less polar (phenylenediamine) reactants, facilitating a homogeneous reaction environment.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent cyclization reactions to proceed at a reasonable rate.
-
Stoichiometry: A slight excess of glyoxylic acid is used to ensure the complete consumption of the more expensive 4-methoxy-1,2-phenylenediamine.
Step 2: Synthesis of this compound
This protocol details the chlorination of 6-methoxyquinoxalin-2(1H)-one using phosphorus oxychloride (POCl₃) to yield the final product.
Materials:
-
6-methoxyquinoxalin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-methoxyquinoxalin-2(1H)-one (1.0 eq.) in an excess of phosphorus oxychloride (10-15 volumes).
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.[6]
-
Monitor the reaction progress by TLC. Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.
Causality Behind Experimental Choices:
-
Reagent: Phosphorus oxychloride is a powerful and effective reagent for the deoxychlorination of hydroxyl groups on heteroaromatic rings.[7] The reaction mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[8]
-
Excess POCl₃: Using POCl₃ as both the reagent and the solvent drives the reaction to completion and ensures a high conversion of the starting material.
-
Quenching and Neutralization: The careful quenching with ice water hydrolyzes the excess POCl₃ to phosphoric acid and HCl. Subsequent neutralization is crucial to deprotonate the product and facilitate its extraction into the organic phase.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield |
| 1 | 4-methoxy-1,2-phenylenediamine | Glyoxylic acid monohydrate | 6-methoxyquinoxalin-2(1H)-one | 85-95% |
| 2 | 6-methoxyquinoxalin-2(1H)-one | Phosphorus oxychloride | This compound | 70-85% |
Quality Control and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point: To determine the purity of the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The reactive chlorine atom at the 2-position allows for the introduction of various functionalities, enabling the exploration of chemical space and the optimization of pharmacological properties.
Caption: Drug discovery applications of this compound.
Derivatives of 2-chloroquinoxalines have shown significant promise as kinase inhibitors .[4] By introducing various amine or aryl substituents at the 2-position, researchers can design molecules that selectively target the ATP-binding site of specific kinases, thereby modulating their activity. This approach has led to the development of potent inhibitors for various kinases implicated in cancer and other diseases.
Furthermore, the quinoxaline scaffold itself has been identified in numerous compounds with potent anticancer and antimicrobial properties.[2] The ability to readily diversify the this compound core makes it an attractive platform for the discovery of new lead compounds in these therapeutic areas.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the POCl₃ reaction is highly exothermic and should be performed slowly and with caution.
-
All organic solvents are flammable and should be handled away from open flames and ignition sources.
-
It is essential to consult the Safety Data Sheets (SDS) for all chemicals used in these protocols before starting any experimental work.
References
- 1. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. drughunter.com [drughunter.com]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
The Versatile Virtuoso: 2-Chloro-6-methoxyquinoxaline as a Premier Building Block in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the quinoxaline scaffold stands out as a "privileged structure." Its inherent biological activities and versatile chemical reactivity have made it a cornerstone for the development of novel therapeutic agents and functional materials.[1][2][3] Among the diverse array of quinoxaline derivatives, 2-chloro-6-methoxyquinoxaline has emerged as a particularly valuable and versatile building block.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis and synthetic applications of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for its key transformations, and illustrate the strategic pathways it opens for the construction of complex molecular architectures.
Physicochemical Properties at a Glance
A foundational understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₉H₇ClN₂O |
| Molecular Weight | 194.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| IUPAC Name | This compound |
| CAS Number | 55687-11-1 |
Strategic Synthesis of this compound
The accessibility of this compound is a critical first step in its application. A common and efficient synthetic route involves a two-step process starting from commercially available precursors: the condensation to form the quinoxalinol core, followed by chlorination.
Step 1: Synthesis of 6-Methoxyquinoxalin-2-ol
The formation of the quinoxaline ring is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For the synthesis of 6-methoxyquinoxalin-2-ol, 4-methoxy-1,2-phenylenediamine is reacted with glyoxylic acid.
Protocol: Synthesis of 6-Methoxyquinoxalin-2-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagent: To the stirred solution, add a solution of glyoxylic acid (1.05 eq) in water dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 6-methoxyquinoxalin-2-ol, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.
Step 2: Chlorination of 6-Methoxyquinoxalin-2-ol
The conversion of the hydroxyl group at the 2-position to a chlorine atom is a crucial step, rendering the molecule susceptible to a wide range of subsequent transformations. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose.[5][6][7]
Protocol: Chlorination with Phosphorus Oxychloride (POCl₃)
Safety Note: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methoxyquinoxalin-2-ol (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at 0 °C. The reaction can be run neat or with a high-boiling inert solvent like toluene.
-
Reaction Conditions: Slowly heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic process that releases HCl gas and should be performed with extreme caution in a fume hood.[5] Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 7-8. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford this compound.
Core Applications in Organic Synthesis: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily centered around the reactivity of the C2-chloro substituent. This position is activated towards nucleophilic attack and participates readily in palladium-catalyzed cross-coupling reactions, providing access to a vast chemical space.
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The electron-withdrawing nature of the two nitrogen atoms in the quinoxaline ring system renders the C2 position electron-deficient and, therefore, highly susceptible to nucleophilic aromatic substitution (SₙAr).[8][9] This allows for the facile introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles.
Mechanism of SₙAr: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the quinoxaline ring.
Caption: Generalized SₙAr Mechanism.
Protocol: General Procedure for SₙAr with Amines
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or isopropanol.
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq) to the solution. A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq) is often added to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to reflux, and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice water. If a precipitate forms, collect the solid by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Causality in Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can solvate the ionic intermediate (Meisenheimer complex), thereby stabilizing it and accelerating the reaction. Alcohols like isopropanol can also be effective.
-
Base: The inclusion of a base is crucial to neutralize the HCl formed, which would otherwise protonate the amine nucleophile, rendering it unreactive.
-
Temperature: Heating is generally required to overcome the activation energy for the disruption of the aromatic system in the first step of the mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. This compound is an excellent substrate for several of these transformations.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water in a 4:1 to 10:1 ratio).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful alternative to classical SₙAr for the formation of C-N bonds, especially with less nucleophilic amines.[10][11][12][13] It offers milder reaction conditions and a broader substrate scope.
Catalytic Cycle Overview: The reaction proceeds through a catalytic cycle involving a Pd(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated quinoxaline product and regenerating the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox): Inside a glovebox or under a strict inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).
-
Addition of Reagents: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours.
-
Work-up and Isolation: Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
Causality in Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile.
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, making the exclusion of air critical for catalytic activity.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[14][15][16][17] This reaction is invaluable for introducing alkynyl functionalities, which are versatile handles for further synthetic transformations.
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent. Add the terminal alkyne (1.2-1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove the catalyst and amine salts. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The quinoxaline nucleus is a well-established pharmacophore in the design of kinase inhibitors, which are a critical class of anticancer drugs.[1] The quinoxaline scaffold can mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of kinases. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors. The C2 position, functionalized via the reactions described above, allows for the introduction of various substituents that can be tailored to achieve high potency and selectivity for specific kinase targets.
Caption: Synthetic Strategy for Kinase Inhibitor Libraries.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its facile preparation and the high reactivity of the C2-chloro group towards nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions make it an invaluable tool for the construction of complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable scaffold, accelerating innovation in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-6-methoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4] The versatility and relative simplicity of the quinoxaline core make it an attractive starting point for the development of novel therapeutic agents.[1] Functionalization of the quinoxaline nucleus is key to modulating its pharmacological profile, and nucleophilic substitution reactions on halogenated quinoxalines are a cornerstone of this synthetic exploration.
This guide provides a detailed protocol for the nucleophilic substitution on 2-chloro-6-methoxyquinoxaline, a versatile building block for creating diverse chemical libraries. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and present a summary of reaction conditions for various nucleophiles.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction of this compound with nucleophiles predominantly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[5][6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the 2-position towards nucleophilic attack.[5] This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the quinoxaline ring is restored by the departure of the chloride ion, which is a good leaving group. This results in the formation of the substituted product.
Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer complex, particularly with highly reactive substrates and nucleophiles.[7]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the nucleophilic substitution on this compound with a representative amine nucleophile. This protocol can be adapted for other nucleophiles such as thiols and alcohols with appropriate modifications to the reaction conditions.
Protocol: Synthesis of 2-(Anilino)-6-methoxyquinoxaline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add N,N-dimethylformamide (DMF) to the flask to dissolve the starting materials. Then, add aniline (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine solution, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 2-(anilino)-6-methoxyquinoxaline.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various classes of nucleophiles. Optimization may be required for specific substrates.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amines | Aniline, Morpholine, Benzylamine | K₂CO₃, Cs₂CO₃, or Et₃N | DMF, Dioxane, or NMP | 80 - 120 | 4 - 24 |
| Thiols | Thiophenol, Benzyl mercaptan | K₂CO₃ or NaH | DMF or THF | Room Temp - 80 | 2 - 12 |
| Alcohols | Sodium methoxide, Sodium phenoxide | NaH or K₂CO₃ | THF or Dioxane | 60 - 100 | 6 - 24 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution reaction.
Caption: General experimental workflow for nucleophilic substitution.
Advanced Protocols: Palladium-Catalyzed C-N Bond Formation
For less reactive amines or to achieve milder reaction conditions, the Buchwald-Hartwig amination is a powerful alternative.[8][9][10] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and excellent functional group tolerance.[9][10]
General Conditions for Buchwald-Hartwig Amination:
-
Palladium Catalyst: Pd₂(dba)₃, Pd(OAc)₂
-
Ligand: Xantphos, BINAP, or other specialized phosphine ligands
-
Base: Cs₂CO₃, K₃PO₄, or NaOtBu
-
Solvent: Toluene or Dioxane
-
Temperature: 80 - 110 °C
The choice of catalyst, ligand, and base is crucial and often requires optimization for specific amine substrates.[11]
Conclusion
The nucleophilic substitution on this compound is a robust and versatile method for the synthesis of a wide array of functionalized quinoxaline derivatives. By understanding the underlying SNAr mechanism and carefully selecting the reaction conditions, researchers can efficiently generate diverse compound libraries for drug discovery and development. The protocols and data presented in this guide serve as a valuable starting point for the synthesis and exploration of novel quinoxaline-based therapeutic agents.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Harnessing 2-Chloro-6-methoxyquinoxaline in Modern Medicinal Chemistry
Introduction: The Quinoxaline Core in Drug Discovery
The quinoxaline scaffold, a bicyclic system comprising a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a diverse array of therapeutic agents.[1] Among the myriad of functionalized quinoxalines, 2-Chloro-6-methoxyquinoxaline stands out as a particularly valuable and versatile building block for the synthesis of targeted therapies, most notably in the realm of oncology.[2][3]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role as a cornerstone for the development of potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs.
Synthesis of the Core Scaffold: this compound
The journey into the medicinal applications of this scaffold begins with its synthesis. A reliable and scalable synthesis is paramount for its utility in a drug discovery program. A common and effective method involves a two-step sequence starting from 4-methoxy-1,2-phenylenediamine.
Protocol 1: Synthesis of 6-methoxyquinoxalin-2(1H)-one
This initial step involves the condensation of 4-methoxy-1,2-phenylenediamine with a glyoxylic acid equivalent to form the quinoxalinone ring system.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol.
-
Add glyoxylic acid monohydrate (1.1 eq) to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove any unreacted starting materials and acid.
-
Dry the solid under vacuum to obtain 6-methoxyquinoxalin-2(1H)-one.
Protocol 2: Chlorination to Yield this compound
The synthesized quinoxalinone is then converted to the desired 2-chloro derivative using a chlorinating agent.
Materials:
-
6-methoxyquinoxalin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and a gas trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend 6-methoxyquinoxalin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours. The reaction should be performed in a well-ventilated fume hood with a gas trap to neutralize HCl fumes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
Dry the solid under vacuum to yield this compound.
Caption: Synthetic scheme for this compound.
Key Chemical Transformations and Applications in Kinase Inhibitor Synthesis
The true utility of this compound in medicinal chemistry lies in the reactivity of its 2-chloro substituent. This position is amenable to a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse chemical functionalities to build complex molecules with tailored biological activities.
A. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties at the 2-position, a common feature in many kinase inhibitors.
Rationale: This protocol exemplifies the coupling of an electron-rich boronic acid with the chloroquinoxaline scaffold. The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (like SPhos) is crucial for efficient oxidative addition to the relatively unreactive aryl chloride. A base such as potassium phosphate is used to activate the boronic acid for transmetalation.[4][5]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane and water
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(4-methoxyphenyl)-6-methoxyquinoxaline.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction, this time for the formation of C-N bonds. This reaction is widely used to introduce amine functionalities, which are critical for the interaction of many kinase inhibitors with the hinge region of the kinase domain.[6][7]
Rationale: This protocol details the coupling of a secondary amine with this compound. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, facilitating the catalytic cycle. The choice of a suitable palladium catalyst and ligand is again critical for achieving high yields.[8]
Materials:
-
This compound
-
N-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vial.
-
Add this compound (1.0 eq) and N-methylpiperazine (1.2 eq).
-
Add anhydrous toluene and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain 2-(4-methylpiperazin-1-yl)-6-methoxyquinoxaline.
C. Nucleophilic Aromatic Substitution (SₙAr): A Direct Approach
For certain nucleophiles, a direct nucleophilic aromatic substitution (SₙAr) can be a straightforward method to functionalize the 2-position of the quinoxaline ring. The electron-withdrawing nature of the pyrazine ring activates the C2-position for nucleophilic attack.[9][10]
Rationale: This protocol illustrates a simple SₙAr reaction where the chloro group is displaced by a methoxide nucleophile. The reaction is typically driven by heating in the presence of the sodium salt of the nucleophile.[11]
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2,6-dimethoxyquinoxaline.
Caption: Key reactions of this compound.
Application in the Development of Kinase Inhibitors
The functionalized 2-substituted-6-methoxyquinoxaline scaffold is a common feature in a number of potent and selective kinase inhibitors. These small molecules typically target the ATP-binding site of kinases, and the quinoxaline core often mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several quinoxaline-based compounds have shown potent VEGFR-2 inhibitory activity.[3][12][13][14]
Caption: Simplified VEGFR-2 signaling and point of inhibition.
c-Met Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers. Consequently, c-Met is an attractive target for cancer therapy. Quinoxaline derivatives have been developed as potent c-Met inhibitors.[2][15][16]
Caption: Simplified c-Met signaling and point of inhibition.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. While specific examples of this compound-derived Aurora kinase inhibitors are less common, the related quinazoline scaffold is a well-established core for potent Aurora kinase inhibitors, suggesting the potential of the quinoxaline scaffold in this area as well.[17][18]
| Target | Derivative Class | Reported Activity (IC₅₀) | Reference |
| VEGFR-2 | Triazolo[4,3-a]quinoxaline derivatives | 3.4 - 6.8 nM | [3] |
| VEGFR-2 | 3-Methylquinoxaline-based derivatives | 2.7 nM | [14] |
| VEGFR-2 | Quinoxaline-2(1H)-ones | 0.75 µM | [13] |
| c-Met | 6,7-dimethoxy-4-anilinoquinolines | 0.030 µM | [16] |
| c-Met | 2-oxo-1,2-dihydroquinoline scaffold | 0.6 - 0.7 nM | [15] |
| Aurora A | Pyrimidine-based derivatives | < 200 nM | [17] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent allow for the facile construction of diverse libraries of compounds through robust and well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The resulting 2-substituted-6-methoxyquinoxaline scaffold has proven to be a key pharmacophore in the development of potent and selective kinase inhibitors targeting critical pathways in oncology, including VEGFR-2 and c-Met. The protocols and insights provided in this guide are intended to empower researchers to further explore the potential of this remarkable scaffold in the ongoing quest for novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scispace.com [scispace.com]
- 13. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Robust Reversed-Phase HPLC Method for the Analysis of 2-Chloro-6-methoxyquinoxaline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of 2-Chloro-6-methoxyquinoxaline. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and quality of this molecule is paramount.[1][2][3][4] The described isocratic reversed-phase method utilizes a standard C18 stationary phase and a UV detector, providing a straightforward, reproducible, and easily deployable protocol for quality control, stability studies, and reaction monitoring in drug development and manufacturing environments.
Introduction and Scientific Principle
This compound is a heterocyclic compound belonging to the quinoxaline family.[5] Its structure makes it a valuable building block in medicinal chemistry. The accurate determination of its purity is a critical step in the pharmaceutical development pipeline to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for the analysis of small molecules.[1][6] This method is founded on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase. This compound, with its moderately polar nature derived from the quinoxaline core, methoxy group, and chloro substituent, is ideally suited for retention and separation on a hydrophobic C18 column.[7][8] The mobile phase, a polar mixture of acetonitrile and water, acts as the eluent. By carefully controlling the composition of the mobile phase, we can modulate the retention time of the analyte to achieve a sharp, symmetrical peak, well-resolved from potential impurities.[9][10] The addition of a small amount of formic acid to the mobile phase is a critical choice; it serves to protonate any residual silanols on the silica-based column, minimizing undesirable peak tailing, and ensures consistent ionization of the analyte, leading to highly reproducible retention times.[11]
Chromatographic System and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is suitable for this method. The parameters outlined below have been optimized for robust and reliable separation.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 phase provides excellent hydrophobic retention for the quinoxaline ring system. The specified dimensions are standard for high-efficiency analytical separations.[8][12] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low UV cutoff and viscosity.[8] The 60:40 ratio provides optimal elution strength for the analyte. Formic acid improves peak shape and is compatible with mass spectrometry (MS) if further characterization is needed.[11] |
| Elution Mode | Isocratic | An isocratic method is simpler, more robust, and provides faster run times for routine quality control compared to a gradient method, making it ideal for assay and purity determinations.[12] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and system pressure.[12] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving column efficiency. |
| Detection | UV at 254 nm | The aromatic quinoxaline core exhibits strong absorbance in the UV region. 254 nm is a common and effective wavelength for detecting such compounds, offering high sensitivity.[12] A UV scan of the analyte is recommended to confirm the absorbance maximum. |
| Injection Volume | 10 µL | This volume provides a good signal-to-noise ratio without overloading the column for typical sample concentrations. |
| Run Time | ~10 minutes | Sufficient time to allow for the elution of the main peak and any closely related impurities. |
| Diluent | Acetonitrile : Water (50:50, v/v) | The diluent should be similar in composition to the mobile phase to ensure good peak shape and prevent sample precipitation on the column.[6] |
Detailed Experimental Protocols
-
Mobile Phase Preparation (1 L):
-
Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.
-
-
Diluent Preparation (100 mL):
-
Combine 50 mL of HPLC-grade acetonitrile and 50 mL of HPLC-grade water in a 100 mL volumetric flask. Mix well.
-
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until the standard is fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent.
-
Cap the flask and invert several times to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove any particulates that could clog the HPLC system.
-
Accurately weigh approximately 10 mg of the this compound sample (e.g., from a synthesis batch) into a 100 mL volumetric flask.
-
Follow steps 2-5 from the Standard Solution Preparation protocol.
-
Equilibrate the HPLC system by pumping the mobile phase through the column at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure the system is clean.
-
Inject the standard solution five consecutive times to check for system suitability.
-
Inject the sample solution.
-
Integrate the resulting chromatograms to determine the retention time and peak area.
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure, from initial sample handling to final data analysis.
References
- 1. onyxipca.com [onyxipca.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]
- 4. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 5. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Application Note: High-Resolution NMR Spectroscopic Analysis of 2-Chloro-6-methoxyquinoxaline
Introduction: The Importance of Meticulous Sample Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural characterization of organic molecules. The quality and reliability of the obtained NMR data are, however, fundamentally dependent on the integrity of the sample preparation process. For a small molecule like 2-Chloro-6-methoxyquinoxaline, a key intermediate in various synthetic pathways, obtaining a clean, high-resolution spectrum is crucial for unambiguous structural verification and purity determination.
This guide is designed to walk researchers through a self-validating protocol that minimizes common pitfalls such as poor spectral resolution, signal broadening, and the presence of interfering artifacts. By understanding the "why" behind each step, scientists can adapt and troubleshoot the protocol for similar small molecules, ensuring the generation of trustworthy and publication-quality NMR data.
Analyte Profile: this compound
Before delving into the protocol, a foundational understanding of the analyte's properties is essential for making informed decisions during sample preparation.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 194.62 g/mol | --INVALID-LINK--[1] |
| Appearance | Assumed to be a solid at room temperature | Inferred from similar structures |
| Solubility | No explicit data found, but expected to be soluble in common organic solvents like Chloroform-d and DMSO-d₆ based on its structure. | General chemical knowledge |
The presence of aromatic and heterocyclic moieties, along with a methoxy group, suggests that this compound should be readily soluble in moderately polar deuterated solvents.
The Core Protocol: From Solid to Spectrometer-Ready Sample
This protocol is designed for the preparation of a single NMR sample for routine ¹H and ¹³C NMR analysis.
Materials and Reagents
-
This compound (analyte)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Glass Pasteur pipettes
-
Small glass vial (e.g., 1-dram vial)
-
Cotton or glass wool plug
-
Vortex mixer
-
Analytical balance (readable to at least 0.1 mg)
Step-by-Step Methodology
Step 1: Weighing the Analyte
-
Action: Accurately weigh approximately 5-10 mg of this compound into a clean, dry glass vial. For routine ¹H NMR, 5 mg is often sufficient, while for ¹³C NMR, a more concentrated sample of around 20-25 mg is preferable.[2]
-
Causality: The amount of sample is a critical parameter that influences the signal-to-noise ratio of the resulting spectrum.[4] An overly dilute sample will require a longer acquisition time, while an excessively concentrated sample can lead to line broadening due to increased viscosity and potential intermolecular interactions.[3]
Step 2: Solvent Selection and Dissolution
-
Action: Add approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃) with TMS to the vial containing the analyte.[2][5] Cap the vial and gently vortex for 30-60 seconds to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any solid particulates.[6]
-
Causality: Deuterated solvents are essential in ¹H NMR to avoid overwhelming the analyte signals with a large solvent peak.[7][8][9] CDCl₃ is a common first choice for a wide range of organic compounds due to its moderate polarity and ability to dissolve many non-polar to moderately polar analytes.[10][11] The inclusion of TMS provides an internal reference standard for chemical shift calibration (¹H signal at 0.00 ppm).[2][5] Dissolving the sample in a separate vial before transferring it to the NMR tube makes it easier to ensure complete dissolution and to filter if necessary.[2]
Step 3: Filtration and Transfer
-
Action: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Using this pipette, transfer the analyte solution from the vial into a clean, high-quality 5 mm NMR tube. The final volume in the NMR tube should be between 0.6 mL and 0.7 mL, corresponding to a sample height of approximately 4-5 cm.[12]
-
Causality: Filtration is a crucial step to remove any undissolved solids or dust particles. These particulates can disrupt the magnetic field homogeneity within the sample, leading to poor shimming, broad spectral lines, and an overall degradation of spectral quality.[5] Maintaining the correct sample height ensures that the sample is properly positioned within the NMR probe's detection coil, which is essential for optimal sensitivity and resolution.[12]
Step 4: Capping and Labeling
-
Action: Securely cap the NMR tube to prevent solvent evaporation and potential contamination. Label the tube clearly with a unique identifier.
-
Causality: Deuterated solvents are often volatile and hygroscopic. Capping the tube maintains a constant sample concentration and prevents the ingress of atmospheric moisture, which would appear as a broad singlet in the ¹H NMR spectrum.[8]
Step 5: Final Inspection and Equilibration
-
Action: Before inserting the sample into the spectrometer, visually inspect it one last time for any air bubbles or particulates. Gently tap the tube to dislodge any bubbles. Allow the sample to thermally equilibrate to the temperature of the NMR probe for a few minutes before starting the acquisition.
-
Causality: Air bubbles can interfere with the magnetic field homogeneity. Thermal equilibration ensures that the sample is at a stable temperature, which is important for reproducible chemical shifts and optimal shimming.
Workflow Diagram
Caption: Workflow for NMR sample preparation of this compound.
Considerations for Quantitative NMR (qNMR)
For applications requiring precise quantification of this compound, such as purity assessment, the protocol needs to be adapted for quantitative NMR (qNMR).
The core principle of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[13] To achieve accurate quantification, the following modifications are crucial:
-
Internal Standard: An internal standard of known purity and concentration must be co-dissolved with the analyte.[4][14] The standard should have at least one signal that is well-resolved from the analyte's signals.[6]
-
Accurate Weighing: Both the analyte and the internal standard must be weighed with high accuracy using a calibrated analytical balance.[14]
-
Relaxation Delay: During NMR data acquisition, a sufficiently long relaxation delay (D1) must be used to ensure complete relaxation of all relevant protons. A common starting point is a D1 of at least 5 times the longest T1 relaxation time of the signals of interest.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Incomplete dissolution- Particulate matter- High sample viscosity- Paramagnetic impurities | - Ensure complete dissolution; vortex thoroughly- Filter the sample into the NMR tube- Prepare a more dilute sample- Purify the sample to remove metal contaminants |
| Poor Shimming | - Incorrect sample height- Poor quality or scratched NMR tube- Presence of air bubbles | - Adjust sample volume to 4-5 cm height- Use a new, high-quality NMR tube- Gently tap the tube to dislodge bubbles |
| Water Peak Present | - Use of non-anhydrous solvent- Absorption of atmospheric moisture | - Use a fresh, sealed bottle of deuterated solvent- Handle the sample quickly and keep the tube capped |
Conclusion
This application note provides a robust and scientifically grounded protocol for the preparation of this compound samples for NMR analysis. By adhering to these steps and understanding the underlying principles, researchers can consistently obtain high-quality NMR spectra, leading to reliable structural elucidation and purity assessment. This meticulous approach to sample preparation is a cornerstone of generating accurate and reproducible scientific data in the fields of chemistry and drug development.
References
- 1. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. organomation.com [organomation.com]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. benchchem.com [benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. myuchem.com [myuchem.com]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
Application Notes & Protocols for the Development of Anticancer Agents from 2-Chloro-6-methoxyquinoxaline
Introduction: The Quinoxaline Scaffold as a Privileged Motif in Oncology
The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a structure of significant interest in medicinal chemistry. Its unique electronic properties and rigid bicyclic nature allow it to serve as a versatile pharmacophore capable of interacting with a multitude of biological targets.[1][2] Consequently, quinoxaline derivatives have been investigated for a wide array of therapeutic applications, including as antibacterial, antiviral, and notably, as anticancer agents.[2][3] Many currently available chemotherapeutic agents suffer from high toxicity and the development of resistance.[1] This has driven the search for targeted therapies that offer greater selectivity and reduced side effects, with quinoxaline-based compounds emerging as a promising class of novel chemotherapeutics.[1][3]
The anticancer potential of quinoxalines often stems from their ability to inhibit protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, such as cell growth, proliferation, and survival.[4] Specifically, the PI3K/Akt/mTOR signaling pathway, a central node in cancer cell signaling, has been identified as a key target for quinoxaline derivatives.[5][6]
This guide provides a comprehensive overview of the strategies and methodologies for developing novel anticancer agents starting from the readily available building block, 2-chloro-6-methoxyquinoxaline. We will detail synthetic protocols for derivatization, robust methods for biological evaluation, and insights into the mechanism of action, providing researchers with a solid foundation for initiating a drug discovery program based on this promising scaffold.
Part 1: Synthetic Strategies for Derivatization of this compound
The chlorine atom at the 2-position of the this compound scaffold is the primary handle for synthetic modification. Its reactivity allows for the introduction of a diverse range of substituents through well-established palladium-catalyzed cross-coupling reactions. This enables the systematic exploration of the chemical space around the quinoxaline core to optimize for anticancer activity.
Core Principle: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For derivatizing this compound, the most pertinent of these are the Buchwald-Hartwig amination and the Sonogashira coupling. These reactions are favored for their high efficiency, functional group tolerance, and well-understood mechanisms.
Experimental Workflow: From Starting Material to Diversified Library
The overall workflow for generating a library of novel quinoxaline derivatives is a systematic process involving synthesis, purification, and characterization.
Protocol 1: Buchwald-Hartwig Amination for Synthesis of 2-Amino-6-methoxyquinoxaline Derivatives
The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds.[7][8] This protocol describes the coupling of this compound with various aryl and heteroaryl amines. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high catalytic activity.[8]
Materials:
-
This compound
-
Aryl or heteroaryl amine (1.1 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1 equivalent), the desired amine (1.1 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Catalyst Preparation: In a separate flask, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Reaction Initiation: Add anhydrous toluene to the flask containing the starting materials and stir for 5 minutes. Then, add the catalyst mixture to the reaction flask.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-amino-6-methoxyquinoxaline derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Sonogashira Coupling for Synthesis of 2-Alkynyl-6-methoxyquinoxaline Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to a different class of derivatives.[9][10] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[10]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1 equivalent), Pd(PPh₃)₄ (2 mol%), and CuI (4 mol%).
-
Solvent and Reagents Addition: Add the anhydrous and degassed solvent to the flask. Then, add the amine base (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure 2-alkynyl-6-methoxyquinoxaline derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Part 2: Biological Evaluation of Novel Quinoxaline Derivatives
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their anticancer activity. A tiered screening approach is typically employed, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for the most promising compounds.
Protocol 3: MTT Assay for In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[13] This assay is a robust and high-throughput method for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Structure-Activity Relationship (SAR) Analysis
The IC₅₀ values obtained from the MTT assay are crucial for establishing a structure-activity relationship (SAR). By comparing the activity of different derivatives, researchers can identify the structural features that are important for anticancer activity.
| Compound ID | R-Group at 2-position | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Ref-Dox | Doxorubicin | ~0.5 - 2 | ~0.1 - 1 | ~0.5 - 3 |
| QNX-01 | -NH-(4-chlorophenyl) | 9.0[2] | 2.5[2] | > 20[2] |
| QNX-02 | -NH-(phenyl) | > 20[14] | 8.4[14] | > 20[14] |
| QNX-03 | -NH-(3-methylphenyl) | > 20[14] | 7.8[14] | > 20[14] |
| QNX-04 | -C≡C-(phenyl) | 13.36[15] | Not Reported | 16.46[15] |
| QNX-05 | -C≡C-(4-methoxyphenyl) | 11.03[15] | Not Reported | Not Reported |
Note: The IC₅₀ values are representative examples from the literature for quinoxaline derivatives and are intended to illustrate SAR principles.[2][14][15] The specific values for novel derivatives of this compound would need to be determined experimentally.
Interpretation of SAR Data:
Part 3: Elucidating the Mechanism of Action
Understanding how a compound exerts its anticancer effect is a critical part of the drug development process. For quinoxaline derivatives, a common mechanism is the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways like PI3K/Akt.[5][14]
Protocol 4: Annexin V/Propidium Iodide Assay for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[5][15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells.[15] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[6]
Materials:
-
Human cancer cell line
-
Synthesized quinoxaline derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the quinoxaline derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Targeted Pathway Analysis: PI3K/Akt/mTOR Signaling
Quinoxaline derivatives have been shown to act as dual inhibitors of PI3K and mTOR, key components of a signaling pathway that is frequently overactive in cancer, promoting cell proliferation and survival.[5]
The inhibition of PI3K and mTOR by quinoxaline derivatives blocks the phosphorylation and activation of downstream effectors like Akt and S6K.[6][17] This leads to a decrease in cell proliferation and an increase in apoptosis, contributing to the overall anticancer effect. The specific inhibition of these kinases can be confirmed using techniques like Western blotting to measure the phosphorylation status of key proteins in the pathway.
Conclusion and Future Directions
This compound is a versatile and promising starting material for the development of novel anticancer agents. The synthetic accessibility of a wide range of derivatives through robust cross-coupling reactions, combined with their potent inhibitory effects on critical cancer signaling pathways, makes this scaffold an attractive area for further investigation. The protocols and strategies outlined in this guide provide a solid framework for researchers to design, synthesize, and evaluate new quinoxaline-based compounds. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties to advance them toward preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 2-Chloro-6-methoxyquinoxaline Derivatives for Antibacterial Activity
Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Quinoxaline Scaffolds
The relentless rise of antibiotic resistance presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is paramount to combating multidrug-resistant pathogens. The quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The 2-Chloro-6-methoxyquinoxaline core represents a versatile starting point for the synthesis of a diverse library of derivatives, primarily through nucleophilic aromatic substitution at the C2 position. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antibacterial screening, and preliminary mechanism of action studies of this compound derivatives.
The strategic inclusion of a methoxy group at the C6 position can enhance the pharmacokinetic properties of the molecule, while the reactive chlorine atom at the C2 position serves as a synthetic handle for the introduction of various functionalities. This allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent antibacterial candidates.
Part 1: Synthesis of a Library of 2-Substituted-6-methoxyquinoxaline Derivatives
The foundational step in this screening endeavor is the creation of a chemically diverse library of compounds derived from the this compound scaffold. The primary synthetic strategy employed is nucleophilic aromatic substitution (SNAr), a robust and versatile reaction for the functionalization of electron-deficient aromatic rings.[3] The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the chloride at the C2 position by a variety of nucleophiles.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol is a generalized procedure and may require optimization for specific nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., substituted anilines, aliphatic amines, thiols, alkoxides)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., DMF, DMSO).
-
Addition of Reagents: Add the desired nucleophile (1.2 equivalents) and a suitable base (1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with water, followed by a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, further purify the compound by recrystallization or column chromatography on silica gel.
DOT Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of 2-substituted-6-methoxyquinoxaline derivatives.
Part 2: High-Throughput Screening for Antibacterial Activity
Once a library of derivatives has been synthesized and characterized, the next critical step is to screen for their antibacterial activity. The Minimum Inhibitory Concentration (MIC) assay is the gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[4]
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or the solvent used to dissolve the compounds)
-
Spectrophotometer or nephelometer
-
Shaking incubator
Procedure:
-
Preparation of Compound Stock Solutions: Prepare stock solutions of the synthesized derivatives and the positive control antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in CAMHB to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria and broth, no compound), a negative control (broth only), and a solvent control (bacteria, broth, and the highest concentration of the solvent used).
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5]
DOT Diagram: MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Data Presentation: Summarizing MIC Values
The results of the MIC screening should be tabulated for easy comparison.
| Compound ID | R-Group at C2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | -Cl | >128 | >128 |
| Derivative 1 | -NH-Phenyl | 32 | 64 |
| Derivative 2 | -NH-Cyclohexyl | 16 | 32 |
| Derivative 3 | -S-Phenyl | 64 | 128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Part 3: Determining Bactericidal vs. Bacteriostatic Activity
Following the identification of compounds with significant inhibitory activity, it is crucial to determine whether they are bactericidal (kill bacteria) or bacteriostatic (inhibit bacterial growth). This is achieved through the Minimum Bactericidal Concentration (MBC) assay.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Data Presentation: MBC and MBC/MIC Ratio
| Compound ID | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative 1 | 32 | 64 | 2 | Bactericidal |
| Derivative 2 | 16 | 128 | 8 | Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Part 4: Preliminary Elucidation of the Mechanism of Action
Understanding how a novel antibacterial agent works is a critical step in its development. For quinoxaline derivatives, a common mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage.[2] Here, we outline preliminary experiments to investigate the mechanism of action.
Assessing Cell Membrane Integrity
Damage to the bacterial cell membrane can be a primary or secondary effect of an antibacterial compound. This can be assessed using fluorescent dyes.
Protocol Outline:
-
Treat bacterial cells with the active quinoxaline derivative at its MIC and 2x MIC.
-
Incubate for a defined period.
-
Stain the cells with a combination of SYTO 9 (stains all cells) and propidium iodide (stains cells with compromised membranes).
-
Analyze the stained cells using fluorescence microscopy or flow cytometry. An increase in propidium iodide staining indicates membrane damage.
Investigating DNA Damage
Quinoxalines have been reported to interfere with DNA synthesis.[2]
Protocol Outline:
-
Treat bacterial cells with the active compound.
-
Isolate the genomic DNA.
-
Perform agarose gel electrophoresis. DNA fragmentation or smearing compared to the untreated control suggests DNA damage.
-
Alternatively, use a DNA damage-specific ELISA kit to quantify DNA lesions.
Monitoring Macromolecular Synthesis
The effect of the compound on the synthesis of key macromolecules (DNA, RNA, protein, and peptidoglycan) can provide insights into its primary target.
Protocol Outline:
-
Grow bacterial cultures in the presence of radiolabeled precursors for each macromolecule (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan).
-
Add the active quinoxaline derivative at its MIC.
-
At various time points, measure the incorporation of the radiolabeled precursors into the respective macromolecules.
-
A rapid cessation of incorporation into a specific macromolecule suggests that its synthesis is the primary target.
DOT Diagram: Mechanism of Action Investigation Pathway
Caption: A logical pathway for investigating the mechanism of action of active derivatives.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and antibacterial evaluation of this compound derivatives. The protocols outlined herein are designed to be robust and adaptable, enabling researchers to efficiently screen compound libraries and identify promising lead candidates. Further studies on the most potent derivatives should include testing against a broader panel of clinically relevant and resistant bacterial strains, in vivo efficacy studies in animal models of infection, and more in-depth mechanistic studies to precisely identify the molecular target. The systematic exploration of the quinoxaline scaffold holds significant promise for the discovery of the next generation of antibacterial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-Chloro-6-methoxyquinoxaline
Introduction: The Versatility of the Quinoxaline Scaffold
The quinoxaline core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] 2-Chloro-6-methoxyquinoxaline is a key building block for the synthesis of novel quinoxaline derivatives, offering a reactive site for the introduction of diverse functionalities. The methoxy group at the 6-position modulates the electronic properties of the quinoxaline ring, influencing its reactivity and the biological activity of its derivatives. This document provides detailed experimental protocols for key synthetic transformations of this compound, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.
Core Reactions and Mechanistic Considerations
The primary reactive site of this compound is the carbon-chlorine bond at the 2-position. This position is susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic displacement. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 2-position of the quinoxaline core.[4][5][6] The reaction proceeds through a catalytic cycle involving a palladium(0) species.
Mechanism Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 2-Aryl-6-methoxyquinoxaline
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Example:
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methylphenylboronic acid | 5 | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 |
| 3 | 3-Methoxyphenylboronic acid | 5 | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 82 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9][10] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the quinoxaline ring.
Mechanism Rationale: The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition of the palladium(0) catalyst to the C-Cl bond. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the aminated product and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step.[10]
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of 2-Amino-6-methoxyquinoxaline Derivatives
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Purge the vessel with an inert gas.
-
Add anhydrous toluene.
-
In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in toluene. Add this pre-catalyst mixture to the reaction vessel.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Example:
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Xantphos | NaOtBu | Toluene | 110 | 18 | 92 |
| 2 | Aniline | Xantphos | NaOtBu | Toluene | 110 | 24 | 78 |
| 3 | Benzylamine | Xantphos | NaOtBu | Toluene | 110 | 16 | 85 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems.[11][12][13][14] The electron-withdrawing nature of the quinoxaline ring system activates the 2-position towards nucleophilic attack, allowing for the displacement of the chloride by a variety of nucleophiles, particularly amines.
Mechanism Rationale: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[14] The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11] The leaving group then departs, restoring the aromaticity of the ring. The rate of reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring.
Reaction Scheme for SNAr:
Caption: General mechanism for SNAr on this compound.
Detailed Protocol: Synthesis of 2-Amino-6-methoxyquinoxaline via SNAr
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Ethanol or n-Butanol
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
-
In a sealed reaction tube, combine this compound (1.0 eq) and the desired amine (2.0-3.0 eq).
-
Add a suitable solvent such as ethanol or n-butanol.
-
If the amine is used as its salt, add a non-nucleophilic base like DIPEA (1.5 eq) to liberate the free amine.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Example:
| Entry | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aqueous Ammonia | Ethanol | 130 | 24 | 75 |
| 2 | Cyclohexylamine | n-Butanol | 140 | 36 | 80 |
| 3 | Piperidine | n-Butanol | 140 | 24 | 88 |
Characterization of Products
The synthesized 2-substituted-6-methoxyquinoxaline derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.
-
Chromatography: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and assess purity. High-performance liquid chromatography (HPLC) can be used for quantitative purity analysis.
Safety Considerations
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Reactions under pressure should be conducted behind a blast shield.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of quinoxaline derivatives. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions described herein provide efficient and reliable methods for the functionalization of the quinoxaline core. These protocols can be adapted and optimized for the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues in Quinoxaline Synthesis
Welcome to the Technical Support Center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of quinoxaline derivatives. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield of my target quinoxaline. What are the primary factors I should investigate?
Low yields in quinoxaline synthesis are a frequent issue and can often be traced back to a few key areas.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Purity of Starting Materials: The purity of your o-phenylenediamine and 1,2-dicarbonyl compounds is paramount.[1] Impurities can participate in side reactions, inhibit your catalyst, or lead to the formation of complex mixtures that are difficult to purify, all of which will diminish the yield of your desired product.[1] While many commercial starting materials are used as received, if you're facing persistent low yields, purification of your starting materials by recrystallization or chromatography is a critical first step.[1]
-
Reaction Conditions: Suboptimal reaction conditions are a common culprit for low yields.[3] Key parameters to evaluate include:
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and product degradation.[1][3] A careful optimization of the reaction temperature is often necessary.
-
Solvent: The choice of solvent is critical as it affects the solubility of reactants and can stabilize reaction intermediates.[1] Protic solvents like ethanol have proven effective in many cases, but screening a range of solvents from polar to nonpolar is advisable to find the optimal medium for your specific substrates.[1]
-
Catalyst: While some quinoxaline syntheses can proceed without a catalyst, the use of a catalyst, particularly an acid catalyst, can significantly improve reaction rates and yields.[1] However, strong acids can also promote side reactions, so exploring milder or heterogeneous catalysts can be beneficial.[4]
-
-
Side Reactions: The formation of undesired side products directly consumes your starting materials and reduces the overall yield.[3] Common side reactions are discussed in more detail in the following questions.
Q2: My reaction is producing a significant amount of a benzimidazole impurity. What is the mechanism, and how can I prevent this?
The formation of benzimidazoles is a classic side reaction in quinoxaline synthesis, particularly under harsh acidic conditions or at elevated temperatures.[4]
Mechanism of Benzimidazole Formation:
The generally accepted mechanism involves a rearrangement of an intermediate in the quinoxaline formation pathway. Under acidic conditions, the diimine intermediate can undergo a proton-catalyzed rearrangement, leading to the formation of a more stable benzimidazole ring system.
Strategies for Minimizing Benzimidazole Formation:
-
Control of Acidity: Avoid using strong acids as catalysts if benzimidazole formation is a significant issue. Milder acids or even catalyst-free conditions, potentially employing "green" chemistry approaches, can significantly reduce this side reaction.[4]
-
Temperature and Reaction Time: Minimize the reaction temperature and time to what is necessary for the completion of the quinoxaline synthesis.[4] Prolonged exposure to heat can favor the rearrangement to the benzimidazole.
-
Choice of Starting Materials: The electronic nature of the substituents on the o-phenylenediamine and the 1,2-dicarbonyl compound can influence the propensity for this rearrangement. Electron-withdrawing groups on the diamine can sometimes make the rearrangement more favorable.
Q3: I'm synthesizing a quinoxaline-N,N'-dioxide using the Beirut reaction and obtaining a mixture of isomers. How can I improve the regioselectivity?
The Beirut reaction, which involves the condensation of a benzofuroxan with a compound containing an active methylene group, is a powerful tool for synthesizing quinoxaline 1,4-dioxides.[5][6][7] However, when using a monosubstituted benzofuroxan, the formation of a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides is a common challenge due to a tautomeric equilibrium in the benzofuroxan starting material.[3]
Controlling Regioselectivity in the Beirut Reaction:
Achieving high regioselectivity in this reaction is often challenging and depends on a subtle interplay of steric and electronic factors.
-
Steric Hindrance: Bulky substituents on the benzofuroxan ring can sometimes direct the incoming nucleophile to the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic nature of the substituent on the benzofuroxan can influence the relative electrophilicity of the two nitrogen atoms. Electron-withdrawing groups can enhance the electrophilicity of the adjacent nitrogen, potentially favoring attack at that position.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the tautomeric equilibrium of the benzofuroxan and the stability of the intermediates, thereby affecting the isomeric ratio.
-
Temperature: As with many reactions exhibiting competing pathways, temperature can play a role in the regioselectivity. Lowering the temperature may favor the formation of the thermodynamically more stable isomer.
-
Catalyst/Base: The choice of base used to generate the enolate can also impact the regioselectivity by influencing the aggregation state of the enolate and the transition state of the reaction.
-
Troubleshooting Guides
Problem: Low Yield and Complex Product Mixture
Initial Assessment:
-
Analyze the crude reaction mixture by TLC, LC-MS, and ¹H NMR. This will help you identify the major components, including your desired product, unreacted starting materials, and any significant side products.
-
Compare the spectroscopic data of the major impurity with known common side products such as benzimidazoles, dimers, or over-oxidized materials.[4]
Troubleshooting Workflow:
A logical workflow for troubleshooting low yields.
Problem: Difficulty in Purifying the Quinoxaline Product
Purification of quinoxalines can be challenging due to the presence of structurally similar impurities.
| Challenge | Recommended Solution |
| Separation of Regioisomers | Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography.[3] Consider using a high-performance liquid chromatography (HPLC) system with a chiral or specialized stationary phase. Alternatively, explore derivatization of the isomeric mixture to introduce a significant difference in physical properties, allowing for easier separation, followed by removal of the derivatizing group. |
| Removal of Colored Impurities | Colored impurities often arise from the oxidation of the o-phenylenediamine starting material.[4] Treating the crude product with activated charcoal can be effective in adsorbing these impurities. Recrystallization from an appropriate solvent system is also a powerful technique for removing colored byproducts. |
| Removal of Homogeneous Catalyst | If a soluble catalyst was used, its removal can be problematic. Consider switching to a heterogeneous catalyst that can be easily filtered off at the end of the reaction.[4] Alternatively, an aqueous wash specific to the catalyst (e.g., a mild acid or base wash) during the workup may be effective. |
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis via Condensation
This protocol describes a general method for the synthesis of quinoxalines from an o-phenylenediamine and a 1,2-dicarbonyl compound.
-
Reactant Preparation: In a round-bottom flask, dissolve the o-phenylenediamine (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1.0 equiv) to the solution.
-
Catalyst Addition (Optional): If a catalyst is used, add it at this stage (e.g., a catalytic amount of acetic acid or a solid acid catalyst).
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 6-Substituted Quinoxalines
Microwave-assisted synthesis can often reduce reaction times and improve yields.
-
Reactant Mixture: In a microwave-safe vial, combine the 6-fluoroquinoxaline (1.0 equiv), the desired amine (2.0 equiv), and K₂CO₃ (2.0 equiv) in DMSO.
-
Microwave Irradiation: Seal the vial and heat it in a microwave reactor at 200 °C for 30 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Isolation and Purification: Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent. Purify the crude product by column chromatography to obtain the desired 6-aminoquinoxaline derivative.[8]
Visualizing Reaction Mechanisms
General mechanism of acid-catalyzed quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. benchchem.com [benchchem.com]
- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 8. benchchem.com [benchchem.com]
how to prevent 2-Chloro-6-methoxyquinoxaline from "oiling out" during recrystallization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for a common challenge encountered during the purification of 2-Chloro-6-methoxyquinoxaline: the phenomenon of "oiling out." As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying scientific principles to empower you to overcome this and similar crystallization challenges.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it happen during the recrystallization of this compound?
A1: "Oiling out" is a phenomenon where, upon cooling, a dissolved compound separates from the solution as a liquid (an "oil") rather than forming solid crystals.[1][2] This occurs when the solute is no longer soluble in the solvent but the temperature is still above the compound's melting point, or when the conditions are not optimal for crystal lattice formation.[1][3]
Several factors can contribute to this compound oiling out:
-
High Solute Concentration: The solution is too supersaturated, leading to rapid separation from the solution before organized crystals can form.
-
Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice, a phenomenon known as "step pinning".[3][5][6] They can also lower the melting point of the mixture (freezing-point depression), increasing the likelihood of it separating as a liquid.[3]
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of the compound, or it may not provide the ideal solubility gradient between hot and cold temperatures.[3][7][8]
Troubleshooting Guide: Preventing and Remediating "Oiling Out"
This section provides a systematic approach to troubleshooting and preventing the oiling out of this compound.
Issue 1: The compound oils out upon initial cooling.
This is the most common manifestation of the problem. The following workflow will guide you through a logical sequence of corrective actions.
Caption: Troubleshooting workflow for oiling out.
Detailed Protocols and Explanations
1. Solvent System Optimization
The choice of solvent is paramount for successful recrystallization.[7][8] An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[7][8]
Protocol for Solvent Screening:
-
Place a small amount (e.g., 50 mg) of your crude this compound in a test tube.
-
Add a small volume (e.g., 0.5 mL) of the candidate solvent at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the mixture gently to the solvent's boiling point.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation. If an oil forms, the solvent is likely unsuitable on its own.
Table 1: Potential Solvents for this compound
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar | 78 | Quinoxaline derivatives often show good solubility in hot alcohols. |
| Isopropanol | Polar | 82 | Similar to ethanol, may offer a different solubility profile. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities. |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds. |
| Heptane/Toluene | Mixed | Variable | A non-polar anti-solvent (heptane) can be added to a solution in a good solvent (toluene) to induce crystallization. |
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed.[7] This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) until the solution becomes turbid.[7]
2. Controlled Cooling
Protocol for Slow Cooling:
-
Once your compound is fully dissolved in the hot solvent, instead of placing the flask directly on the bench or in an ice bath, place it within a larger beaker of hot water and allow the entire assembly to cool to room temperature.
-
Alternatively, wrap the flask in glass wool or a towel to insulate it and slow the rate of cooling.
-
Only after the flask has reached room temperature should it be transferred to an ice bath to maximize crystal yield.
Table 2: Representative Cooling Profiles
| Cooling Method | Typical Rate | Outcome |
| Air Cooling | Fast | Higher risk of oiling out, smaller crystals. |
| Insulated Cooling | Slow | Lower risk of oiling out, larger, purer crystals.[4] |
| Programmed Cooling | Variable | Optimal for process control, can be set to very slow rates (e.g., 0.1-1°C/min).[4][9] |
3. Seeding
Seeding involves adding a small crystal of the pure compound to the supersaturated solution to induce crystallization.[10][11] This provides a template for further crystal growth and can help bypass the kinetic barrier to nucleation, thus preventing oiling out.[10][12]
Protocol for Seeding:
-
Prepare a saturated solution of this compound and allow it to cool slowly until it is slightly supersaturated (just below the temperature at which it would start to crystallize spontaneously).
-
Add one or two small, well-formed crystals of pure this compound (a "seed crystal").
-
Continue to cool the solution slowly. Crystal growth should initiate on the surface of the seed crystal.
Caption: The process of inducing crystallization via seeding.
4. Addressing Impurities
Impurities can significantly hinder crystallization.[5][6][13] If the above methods are unsuccessful, it may be necessary to remove impurities before attempting recrystallization.
-
Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
Pre-Purification: For highly impure samples, a preliminary purification step such as column chromatography may be required to remove substances that are inhibiting crystallization.
What to Do If Oiling Out Still Occurs
If an oil has already formed, not all is lost. Here are some remediation steps:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add more of the "good" solvent to decrease the concentration and then attempt to cool slowly again.
-
Solvent-Antisolvent at Low Temperature: If the oil solidifies upon further cooling, you can decant the solvent, dissolve the solidified oil in a minimal amount of a good solvent at room temperature, and then slowly add a poor solvent to induce crystallization.
-
Scratching: Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites for crystal growth.
References
- 1. brainly.com [brainly.com]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. edu.rsc.org [edu.rsc.org]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Impurities in 2-Chloro-6-methoxyquinoxaline via LC-MS
Welcome to the technical support center for the analysis of 2-Chloro-6-methoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the identification of impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting.
I. Understanding the Chemistry of this compound and Its Impurities
This compound is a key intermediate in the synthesis of various biologically active compounds.[1][2] Its purity is critical for the quality and safety of the final product. Impurities can arise from several sources, including the starting materials, side reactions during synthesis, or degradation of the final product. A thorough understanding of these potential impurities is the first step in developing a robust analytical method for their detection and quantification.
A. Potential Synthesis-Related Impurities
The synthesis of quinoxaline derivatives can involve multiple steps, each with the potential to introduce impurities.[1] For instance, the synthesis of 6-chloro-2-hydroxy quinoxaline, a related compound, involves cyclization, reduction, and crystallization, where incomplete reactions or side reactions can lead to by-products.[3]
Common types of synthesis-related impurities include:
-
Unreacted Starting Materials: Residuals of the initial reactants.
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
-
By-products: Resulting from unintended reactions between starting materials, intermediates, or reagents.
-
Reagents and Catalysts: Traces of chemicals used to facilitate the reaction.
B. Degradation Pathways and Potential Degradants
This compound can degrade under various conditions, such as exposure to light, heat, humidity, or acidic/basic environments. Hydrolysis is a common degradation pathway for chloro-substituted heterocyclic compounds.[4]
Potential degradation products to consider:
-
Hydrolysis Product: The chloro group at the 2-position can be susceptible to hydrolysis, potentially forming 2-hydroxy-6-methoxyquinoxaline.
-
Oxidation Products: The quinoxaline ring system can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.
-
Photodegradation Products: Exposure to UV light can induce cleavage or rearrangement of the molecule.
II. Troubleshooting Guide for LC-MS Analysis
This section provides a question-and-answer-style troubleshooting guide for common issues encountered during the LC-MS analysis of this compound and its impurities.
Scenario 1: An Unexpected Peak is Observed in the Chromatogram.
Q1: I see an unexpected peak in my chromatogram. How do I begin to identify it?
A1: First, verify it's not a system-related artifact. Inject a blank (mobile phase) to check for carryover or solvent contamination.[5] If the peak persists only in the sample injection, proceed with characterization. The mass spectrometer is your primary tool for identification.[6]
-
Step 1: Determine the Molecular Weight. Obtain the mass-to-charge ratio (m/z) of the unexpected peak from the mass spectrum. For singly charged ions, this directly corresponds to the molecular weight. The molecular formula for this compound is C₉H₇ClN₂O, with a molecular weight of approximately 194.62 g/mol .[7]
-
Step 2: Propose a Molecular Formula. Use high-resolution mass spectrometry (HRMS), if available, to obtain an accurate mass. This allows for the prediction of a molecular formula.
-
Step 3: Perform MS/MS Fragmentation. Fragment the ion of the unknown peak to obtain structural information. Compare the fragmentation pattern to that of the main compound and known potential impurities.
-
Step 4: Consider Common Impurities. Based on the molecular weight and fragmentation data, hypothesize the structure. Could it be an unreacted starting material, a known by-product from the synthesis route, or a degradation product like the hydrolysis analog (2-hydroxy-6-methoxyquinoxaline)?
Scenario 2: Poor Peak Shape (Tailing or Fronting).
Q2: My peak for this compound is tailing. What are the likely causes and solutions?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Cause 1: Strong Analyte-Stationary Phase Interaction. The basic nitrogen atoms in the quinoxaline ring can interact with residual acidic silanol groups on the silica-based stationary phase.
-
Solution: Add a small amount of a basic modifier like triethylamine (TEA) or a volatile alternative compatible with MS, such as ammonium formate or ammonium acetate, to the mobile phase. This will "mask" the active sites on the stationary phase.
-
-
Cause 2: Column Overload. Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.
-
-
Cause 3: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. For basic compounds like quinoxalines, a slightly acidic pH (e.g., using formic acid) can improve peak shape by ensuring the analyte is in a consistent protonated state.
-
Q3: My peaks are fronting. What does this indicate?
A3: Peak fronting is less common than tailing and can be a sign of column collapse or a void at the column inlet.
-
Solution: First, try reversing the column (if the manufacturer's instructions permit) and flushing it. If the problem persists, the column may need to be replaced. Also, ensure your sample solvent is not significantly stronger than your mobile phase.
Scenario 3: Inconsistent Retention Times.
Q4: The retention time of my main peak is shifting between injections. What should I check?
A4: Retention time instability can be caused by several factors related to the LC system and the mobile phase.
-
Check 1: Pump Performance. Ensure the pumps are delivering a consistent and accurate flow rate. Check for leaks in the system.
-
Check 2: Mobile Phase Composition. If you are preparing your mobile phase manually, ensure the composition is consistent. For gradient elution, ensure the gradient controller is functioning correctly.
-
Check 3: Column Temperature. Fluctuations in column temperature can cause retention time shifts. Use a column oven to maintain a stable temperature.
-
Check 4: Column Equilibration. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Scenario 4: Low Signal Intensity or No Peak Detected.
Q5: I'm not seeing my compound of interest, or the signal is very weak. What are the possible reasons?
A5: This can be an issue with either the LC separation or the MS detection.
-
LC-Related Issues:
-
Incorrect Mobile Phase: The analyte may be irreversibly adsorbed to the column or eluting too early or too late.
-
Sample Degradation: The analyte may be degrading in the sample vial or on the column.
-
-
MS-Related Issues:
-
Incorrect Ionization Mode: this compound, with its nitrogen atoms, should ionize well in positive electrospray ionization (ESI+) mode. Ensure you are using the appropriate mode.
-
Suboptimal MS Parameters: Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for your analyte.[8]
-
Matrix Effects: Components in your sample matrix could be suppressing the ionization of your analyte.[5]
-
Solution: Improve your sample preparation to remove interfering matrix components. You can also try diluting your sample.
-
-
III. Standard Operating Procedure (SOP) for LC-MS Analysis
This section provides a general, step-by-step protocol for the analysis of this compound. This should be adapted and optimized for your specific instrumentation and impurity profile.
A. Sample Preparation
-
Solvent Selection: Dissolve the this compound sample in a solvent that is compatible with the mobile phase, such as methanol or acetonitrile.
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. Dilute this stock solution to a working concentration of 1-10 µg/mL for analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
B. LC-MS Method Parameters
The following table outlines a starting point for LC-MS method development.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column suitable for separating moderately polar compounds. The smaller particle size provides higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization and helps to control the pH for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient to elute a range of impurities with different polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | A small injection volume helps to prevent column overload. |
| Ionization Mode | ESI Positive | Quinoxalines are basic and readily form positive ions. |
| Scan Range | m/z 100-500 | A range that covers the expected molecular weights of the parent compound and potential impurities. |
| Source Temp. | 350 °C | Typical desolvation temperature.[8] |
| Capillary Voltage | 2.8 kV | A starting point for ESI voltage.[8] |
C. Data Analysis and Impurity Identification Workflow
The following diagram illustrates a systematic workflow for identifying unknown impurities.
Caption: Workflow for Impurity Identification using LC-MS.
IV. Frequently Asked Questions (FAQs)
Q: What are the most common adducts I might see in the mass spectrum for this compound?
A: In positive ESI, you will primarily see the protonated molecule, [M+H]⁺. Depending on your mobile phase and sample matrix, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. If you are using an ammonium salt modifier, you might see an ammonium adduct [M+NH₄]⁺.
Q: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for impurities?
A: While GC-MS can be used for the analysis of some quinoxaline derivatives, LC-MS is generally preferred.[9][10] Quinoxalines can have limited volatility, and the high temperatures required for GC can potentially cause degradation of the analyte. LC-MS is better suited for non-volatile and thermally labile compounds.
Q: How do I quantify the impurities I have identified?
A: For accurate quantification, you will need a reference standard for each impurity. If a standard is not available, you can perform semi-quantification using the peak area of the impurity relative to the peak area of the main compound, assuming a similar response factor. However, this is only an estimate. For regulatory purposes, a qualified reference standard is typically required.
V. Potential Impurity Formation Pathways
The following diagram illustrates potential pathways for the formation of common impurities related to this compound.
Caption: Potential Sources of Impurities.
This technical guide provides a comprehensive overview of the common challenges and solutions for identifying impurities in this compound using LC-MS. By understanding the potential sources of impurities and following a systematic troubleshooting approach, researchers can develop robust and reliable analytical methods.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]
- 4. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying and elucidating impurity species [rssl.com]
- 7. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Column Chromatography Conditions for Chloro-quinoxalines
Welcome to the technical support center for the purification of chloro-quinoxalines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing column chromatography of this important class of N-heterocyclic compounds. The inherent basicity of the quinoxaline core and the potential for interaction with silica gel can present unique purification challenges. This resource will address these specific issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying chloro-quinoxalines using silica gel column chromatography?
The primary challenges stem from the chemical nature of chloro-quinoxalines. The nitrogen atoms in the quinoxaline ring system can act as Lewis bases, leading to strong interactions with the acidic silanol groups on the surface of silica gel.[1][2] This can result in several common issues:
-
Peak Tailing/Streaking: The strong interaction between the basic analyte and acidic stationary phase can cause the compound to elute slowly and asymmetrically, leading to broad, tailing peaks.[1][3][4] This significantly reduces resolution and purity of the collected fractions.
-
Irreversible Adsorption: In some cases, the interaction with silica gel can be so strong that the chloro-quinoxaline is partially or completely retained on the column, leading to low recovery.
-
Compound Degradation: The acidic nature of silica gel can potentially lead to the degradation of sensitive chloro-quinoxalines.[5][6] For example, hydrolysis of the chloro-group to a hydroxyl group can occur.[7]
Q2: How do I select an appropriate stationary phase for my chloro-quinoxaline separation?
For most chloro-quinoxaline purifications, silica gel remains the go-to stationary phase due to its versatility and cost-effectiveness.[3] However, the choice of stationary phase is critically dependent on the stability and polarity of your specific chloro-quinoxaline derivative.[8][9]
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel (SiO₂) (60 Å, 230-400 mesh) | High resolving power, wide range of applications, cost-effective. | Acidic nature can cause tailing and degradation of basic compounds.[5] | General purpose purification of moderately polar to nonpolar chloro-quinoxalines. |
| Alumina (Al₂O₃) (Neutral or Basic) | Can be a good alternative for acid-sensitive or basic compounds.[10] | Lower resolving power than silica gel for some compounds, activity can be inconsistent. | Purification of highly basic or acid-sensitive chloro-quinoxalines. |
| Florisil® (Magnesium Silicate) | Less acidic than silica gel. | Can also cause degradation of some sensitive compounds.[6] | An alternative to silica gel when tailing or degradation is observed. |
| Reversed-Phase Silica (C18) | Excellent for separating compounds based on hydrophobicity.[11] | Requires aqueous mobile phases, which may not be ideal for all chloro-quinoxalines. | Purification of highly nonpolar chloro-quinoxalines or when normal phase fails.[12] |
Expert Tip: Before committing to a large-scale column, test the stability of your compound on a small amount of silica gel using a 2D TLC plate.[5] Spot your compound, run the plate in a suitable solvent system, then turn it 90 degrees and run it again in the same solvent system. If a new spot appears, it's an indication of degradation on the stationary phase.
Q3: How do I choose the right mobile phase (eluent) for my chloro-quinoxaline separation?
The selection of the mobile phase is crucial for achieving good separation.[13][14] The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for your target compound on a TLC plate to ensure optimal separation on the column.[15]
A common starting point for chloro-quinoxalines is a mixture of a nonpolar solvent and a moderately polar solvent.[3][16]
| Solvent System (Nonpolar:Polar) | Polarity | Applications & Considerations |
| Hexanes/Ethyl Acetate | Low to Medium | A standard and versatile system suitable for a wide range of chloro-quinoxalines.[16] |
| Hexanes/Dichloromethane | Low to Medium | Offers different selectivity compared to ethyl acetate and can be useful for resolving closely related isomers.[16] |
| Dichloromethane/Methanol | Medium to High | Used for more polar chloro-quinoxalines that do not move sufficiently in less polar systems.[16] |
Expert Tip: Always use high-purity solvents for column chromatography to avoid introducing impurities.[17]
Troubleshooting Guide
Problem 1: My chloro-quinoxaline is streaking or tailing on the TLC plate and column.
This is a classic sign of strong interaction between your basic compound and the acidic silica gel.[1][3]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine into your mobile phase.[3][10][18] This will neutralize the acidic sites on the silica gel, leading to sharper peaks.
-
Switch to a Less Acidic Stationary Phase: If a basic modifier doesn't resolve the issue, consider using neutral alumina or Florisil®.[5][10]
-
Check for Overloading: Overloading the column with too much sample can also cause peak distortion.[2][3] A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging ones.[10]
Workflow for Addressing Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Problem 2: My chloro-quinoxaline isomers are co-eluting.
Co-elution occurs when two or more compounds have very similar affinities for the stationary phase in a given mobile phase.[7]
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Selectivity: Try switching one of the solvents in your mobile phase to one with a different selectivity. For example, if you are using hexanes/ethyl acetate, try hexanes/dichloromethane or toluene/ethyl acetate.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often improve the separation of closely eluting compounds.[13][14]
-
-
Change the Stationary Phase: Different stationary phases offer different separation mechanisms. If you are using silica, consider trying alumina or even a C18 reversed-phase column.[3]
-
Mixed-Mode Chromatography: This advanced technique uses stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic) and can provide unique selectivity for difficult separations.[19][20][21]
Problem 3: I have low recovery of my chloro-quinoxaline from the column.
Low recovery can be due to several factors.[3]
Solutions:
-
Check for Irreversible Adsorption: As mentioned, your compound might be sticking to the silica gel. The use of a basic modifier in the eluent can help.[3]
-
Compound Instability: Your chloro-quinoxaline may be degrading on the column.[5] If you suspect this, switching to a less acidic stationary phase like neutral alumina is recommended.[10]
-
Compound is Too Polar/Nonpolar:
-
If your compound is very polar, it may not be eluting with your current solvent system. Try a more polar mobile phase, such as dichloromethane/methanol.[5][16]
-
If your compound is very nonpolar, it may have eluted very quickly with the solvent front.[5] Always collect the first fractions and check them by TLC.
-
Experimental Protocol: Dry Loading for Poorly Soluble Samples
If your crude chloro-quinoxaline is not very soluble in the mobile phase, dry loading is recommended to ensure a narrow sample band and good separation.[22]
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 5-10 times the weight of your crude product) to the solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column.
-
Carefully add a layer of sand on top of the dry-loaded sample before slowly adding the mobile phase.[22]
References
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. mastelf.com [mastelf.com]
- 10. benchchem.com [benchchem.com]
- 11. veeprho.com [veeprho.com]
- 12. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Chromatography [chem.rochester.edu]
- 17. bvchroma.com [bvchroma.com]
- 18. labcluster.com [labcluster.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. bio-rad.com [bio-rad.com]
- 22. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Stability and Degradation Prevention of 2-Chloro-6-methoxyquinoxaline
Welcome to the technical support center for 2-Chloro-6-methoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation prevention of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Introduction to this compound
This compound, with the chemical formula C₉H₇ClN₂O and CAS number 55687-11-1, is a key building block in the synthesis of various pharmacologically active compounds.[1] Its stability is paramount to ensure the reproducibility of experimental results and the purity of final products. This guide will delve into the factors affecting its stability and provide practical advice for its handling, storage, and use.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is typically 2-8 °C. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to minimize oxidative degradation.
Q2: I've noticed the color of my this compound has changed from off-white to a yellowish or brownish hue. What could be the cause?
A2: A color change is a common indicator of degradation. This can be caused by several factors, including:
-
Exposure to Light: Quinoxaline derivatives can be susceptible to photodegradation.[2]
-
Exposure to Air/Moisture: The compound can undergo slow hydrolysis or oxidation.
-
Elevated Temperatures: Thermal degradation can occur, especially with prolonged exposure to temperatures above ambient.
If you observe a significant color change, it is recommended to assess the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with your experiment.
Stability in Solution
Q3: How stable is this compound in common organic solvents?
A3: this compound is generally stable in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) for short to moderate periods at room temperature when protected from light. However, for prolonged storage, it is best to prepare solutions fresh or store them at low temperatures (-20 °C). Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate nucleophilic substitution reactions.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: While protic solvents can be used for reactions, they are not ideal for long-term storage of the compound in solution. The chloro group at the 2-position of the quinoxaline ring is susceptible to nucleophilic substitution, and alcohols can act as nucleophiles, especially at elevated temperatures or in the presence of a base, leading to the formation of the corresponding 2-methoxy or 2-ethoxy derivative as an impurity.
Q5: What is the expected stability of this compound under acidic or basic conditions?
A5: The stability of this compound is significantly influenced by pH.[3][4][5][6][7]
-
Acidic Conditions: In the presence of strong acids, the quinoxaline nitrogens can be protonated, which can affect the electronic properties of the ring system. While generally more stable than in basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can promote hydrolysis of the chloro group to form 2-hydroxy-6-methoxyquinoxaline.
-
Basic Conditions: this compound is particularly susceptible to degradation under basic conditions. The chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Hydroxide ions can readily attack the 2-position, leading to the formation of 2-hydroxy-6-methoxyquinoxaline.[8] This reaction is often accelerated by heat.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Prevention |
| Inconsistent reaction yields or unexpected side products. | Degradation of the starting material. | 1. Verify Purity: Before starting your reaction, confirm the purity of your this compound using HPLC or NMR. 2. Fresh Reagents: Use freshly opened or properly stored material. 3. Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of a new, more polar spot on TLC during a reaction workup involving aqueous extraction. | Hydrolysis of the chloro group. | 1. Minimize Contact Time: Reduce the contact time with aqueous layers during extraction. 2. Neutral pH: Ensure the aqueous phase is neutral or slightly acidic before extraction. Avoid basic washes if possible. 3. Temperature Control: Perform extractions at room temperature or below. |
| Formation of a methoxy/ethoxy-substituted byproduct when using alcohol as a solvent. | Nucleophilic substitution by the solvent. | 1. Solvent Choice: If possible, switch to an aprotic solvent (e.g., THF, dioxane, DMF, or DMSO). 2. Temperature Control: If an alcohol solvent is necessary, run the reaction at the lowest possible temperature. 3. Base Selection: Use a non-nucleophilic base if a base is required for the reaction. |
| Gradual discoloration of a stock solution. | Photodegradation or slow oxidation/hydrolysis. | 1. Light Protection: Store stock solutions in amber vials or wrap the container in aluminum foil. 2. Cold Storage: Store solutions at low temperatures (e.g., -20 °C). 3. Fresh Preparation: Prepare solutions fresh whenever possible, especially for quantitative studies. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for troubleshooting and developing robust experimental protocols. The primary modes of degradation are hydrolysis, nucleophilic substitution, and photodegradation.
Caption: Potential degradation pathways of this compound.
Hydrolysis
The most common degradation pathway is the hydrolysis of the C-Cl bond to form 2-hydroxy-6-methoxyquinoxaline. This reaction is a nucleophilic aromatic substitution where water or hydroxide acts as the nucleophile.
-
Mechanism: The electron-withdrawing nature of the quinoxaline ring system makes the carbon atom at the 2-position electrophilic and susceptible to nucleophilic attack.
-
Catalysis: This process can be catalyzed by both acids and bases.[7] Basic conditions are generally more conducive to this reaction.
Nucleophilic Substitution
Similar to hydrolysis, other nucleophiles present in a reaction mixture can displace the chloride.
-
Common Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles that can react with this compound.
-
Prevention: To avoid unwanted side reactions, it is important to control the reaction conditions, such as temperature and the presence of competing nucleophiles.
Photodegradation
Exposure to light, particularly UV light, can lead to the degradation of quinoxaline-based compounds.[2]
-
Mechanism: The exact mechanism can be complex, involving the formation of radical species and subsequent oxidation or rearrangement.
-
Prevention: The most effective preventative measure is to protect the compound from light at all stages of handling and storage.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this solution to an appropriate concentration for HPLC analysis (e.g., 50-100 µg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 320 nm).
-
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Degradation products, such as the hydrolyzed product, will typically have a different retention time.
Protocol 2: Forced Degradation Study (Hydrolysis)
Forced degradation studies are essential for understanding the stability of a compound under stress conditions.[9][10][11][12]
-
Acidic Hydrolysis:
-
Dissolve a known amount of this compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).
-
At various time points, take an aliquot, neutralize it with a suitable base, and analyze by HPLC to monitor the degradation.
-
-
Basic Hydrolysis:
-
Dissolve a known amount of this compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture.
-
Keep the solution at room temperature and monitor the degradation over time by HPLC. Due to higher reactivity, heating may not be necessary.
-
-
Neutral Hydrolysis:
-
Dissolve a known amount of this compound in a 1:1 acetonitrile/water mixture.
-
Heat the solution at a controlled temperature (e.g., 80 °C) and monitor the degradation over time by HPLC.
-
Caption: Workflow for a forced degradation study.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation. |
| Light Exposure | Protect from light | Prevents photodegradation. |
| Solution Storage | Short-term, cold, in aprotic solvents | Minimizes hydrolysis and other solvent-mediated reactions. |
| pH in Reactions | Neutral to slightly acidic is preferred | Avoids base-catalyzed hydrolysis. |
By adhering to these guidelines and utilizing the troubleshooting information provided, researchers can ensure the stability and integrity of this compound throughout their experimental workflows, leading to more reliable and reproducible results.
References
- 1. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of Photodegradation Products of Organic Photochromes by LC/MS -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Scaling Up 2-Chloro-6-methoxyquinoxaline Production
This guide is intended for researchers, scientists, and drug development professionals who are transitioning the synthesis of 2-Chloro-6-methoxyquinoxaline from bench-scale to larger-scale production. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and scientific reasoning behind each step of the process. Our goal is to equip you with the expertise to anticipate and overcome common hurdles in scaling up this important synthetic intermediate.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of this compound and its precursors.
Q1: What is the most common synthetic route for this compound, and what are the key steps?
A1: The most prevalent and industrially scalable route is a two-step synthesis. The first step is the condensation of 4-methoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal or its bisulfite adduct, to form 6-methoxyquinoxalin-2(1H)-one. The second step involves the chlorination of this intermediate, most commonly using phosphorus oxychloride (POCl₃), to yield the final product, this compound.[1][2][3]
Q2: What are the primary challenges when scaling up the initial condensation reaction?
A2: When scaling up the condensation of 4-methoxy-1,2-phenylenediamine and a dicarbonyl compound, the main challenges include:
-
Exothermic Reaction Control: The condensation reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions and ensure consistent product quality.
-
Homogeneity of the Reaction Mixture: Ensuring uniform mixing of the reactants in a large vessel is critical for achieving a complete reaction and avoiding localized "hot spots" that can lead to impurity formation.
-
Product Isolation and Purity: On a larger scale, precipitation and filtration can be more challenging. Ensuring the complete removal of unreacted starting materials and side products is vital for the success of the subsequent chlorination step.
Q3: Are there "greener" or more modern alternatives to the classical condensation method?
A3: Yes, significant research has focused on developing more environmentally benign methods for quinoxaline synthesis.[2] These include the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and conducting the reaction in aqueous media to reduce the reliance on volatile organic solvents.[1] While these methods show promise, their scalability must be carefully evaluated for each specific application.
Q4: What are the most critical safety precautions when working with phosphorus oxychloride (POCl₃) during the chlorination step?
A4: Phosphorus oxychloride is a highly corrosive and reactive substance that requires strict safety protocols, especially on a larger scale. Key precautions include:
-
Handling in a Ventilated Area: All manipulations of POCl₃ must be conducted in a well-ventilated fume hood.[4][5]
-
Exclusion of Moisture: POCl₃ reacts violently with water to produce toxic hydrogen chloride (HCl) gas and phosphoric acid.[6][7] All glassware and equipment must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Appropriate Personal Protective Equipment (PPE): Wear chemical-resistant gloves (Neoprene is recommended, while Nitrile and PVC are unsuitable), safety goggles, a face shield, and a lab coat.[4] For large quantities, respiratory protection may be necessary.[5]
-
Quenching Procedure: The reaction must be quenched carefully by slowly and cautiously adding the reaction mixture to ice or a cold, stirred aqueous solution. This should be done in a controlled manner to manage the exothermic reaction and the evolution of HCl gas.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the scale-up of this compound production.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield in Condensation Step | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of starting materials or product. 3. Suboptimal pH of the reaction medium. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A modest increase in temperature may be beneficial, but monitor for impurity formation. 2. Ensure the 4-methoxy-1,2-phenylenediamine is of high purity and has not oxidized, which can be visually indicated by a change in color. 3. The reaction is often facilitated by slightly acidic conditions. The addition of a catalytic amount of a mild acid like acetic acid can improve the reaction rate and yield. |
| Formation of Side Products | 1. Benzimidazole formation: Rearrangement of the quinoxaline skeleton.[8] 2. Quinoxaline dimers: Self-condensation of the product.[8] 3. Over-oxidation products: Oxidation of the o-phenylenediamine starting material.[8] | 1. Avoid excessively high temperatures and prolonged reaction times, especially in the presence of strong acids.[8] 2. Use milder catalysts and maintain careful control over the reaction stoichiometry.[8] 3. Use high-purity starting materials and consider running the reaction under an inert atmosphere to minimize oxidation.[8] |
| Low Yield in Chlorination Step | 1. Incomplete conversion of the 6-methoxyquinoxalin-2(1H)-one. 2. Decomposition of the product under harsh reaction conditions. | 1. Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. The reaction temperature and time are also critical; monitor by TLC to determine the point of maximum conversion. 2. Reduce the reaction temperature or time. Once the reaction is complete according to TLC, proceed with the work-up promptly to avoid product degradation.[9] |
| Difficult Purification of this compound | 1. Contamination with residual chlorinating agent or its byproducts. 2. The product may have similar polarity to the starting material or impurities, making chromatographic separation challenging. | 1. During work-up, carefully quench the excess chlorinating agent with ice water. Extraction with a suitable organic solvent followed by washing with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.[9] 2. Experiment with different solvent systems for column chromatography to improve separation. Recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile) can also be a highly effective purification method.[10] |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
III. Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization for your specific equipment and scale.
Protocol 1: Synthesis of 6-methoxyquinoxalin-2(1H)-one
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Acetic Acid (catalytic amount)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Slowly add glyoxal (1.1 equivalents) to the solution. Note any temperature increase and control it with external cooling if necessary.
-
Heat the reaction mixture to a gentle reflux (approximately 70-80°C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-methoxyquinoxalin-2(1H)-one.
Protocol 2: Chlorination to this compound
Materials:
-
6-methoxyquinoxalin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
CRITICAL SAFETY STEP: Perform this entire procedure in a certified fume hood, wearing appropriate PPE. Ensure all glassware is completely dry.
-
In a reaction vessel equipped with a mechanical stirrer and condenser, carefully add 6-methoxyquinoxalin-2(1H)-one (1 equivalent) to an excess of phosphorus oxychloride (e.g., 5-10 equivalents).
-
Heat the mixture to reflux (approximately 105-110°C) for 2-3 hours.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
CRITICAL SAFETY STEP: In a separate, larger vessel, prepare a stirred mixture of crushed ice and water. Very slowly and carefully, add the reaction mixture to the ice water. This will generate a significant amount of heat and HCl gas.
-
Once the addition is complete and the reaction is quenched, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for scaling up this compound.
IV. References
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mtieat.org [mtieat.org]
- 3. researchgate.net [researchgate.net]
- 4. my.airliquide.com [my.airliquide.com]
- 5. fishersci.com [fishersci.com]
- 6. quora.com [quora.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Effective Drying of 2-Chloro-6-methoxyquinoxaline Crystals
This guide provides researchers, scientists, and drug development professionals with effective methods for drying synthesized 2-Chloro-6-methoxyquinoxaline crystals. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during the drying process, ensuring the integrity and purity of the final product.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research. Proper drying of the synthesized crystals is a critical final step to remove residual solvents, which can interfere with subsequent reactions, affect analytical characterization, and impact the compound's stability and purity. The choice of drying method depends on the thermal stability of the compound, the solvent to be removed, and the required level of dryness. This guide outlines several effective methods and provides a framework for selecting the most appropriate technique.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of drying this compound crystals?
The primary goal is to remove residual solvents used during synthesis and purification without causing degradation or changing the crystalline form of the compound. Effective drying ensures the accuracy of analytical data (e.g., NMR, elemental analysis) and the stability of the compound for storage and further use.
Q2: What are the most common solvents I might need to remove?
Common solvents used in the synthesis and recrystallization of quinoxaline derivatives include ethanol, methanol, ethyl acetate, dichloromethane, and water. The drying method and conditions should be chosen based on the boiling point and polarity of the solvent to be removed.
Q3: How do I know when my sample is sufficiently dry?
A sample is generally considered dry when its weight becomes constant between successive measurements under the chosen drying conditions. For rigorous applications, techniques like Karl Fischer titration can be used to quantify residual water content, while Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can detect residual organic solvents.
Q4: Can I dry my this compound crystals in a standard laboratory oven?
Heating in a standard laboratory oven is generally not recommended without precise knowledge of the compound's melting point and decomposition temperature.[3] Unregulated heating can lead to melting, decomposition, or changes in the crystal structure. A vacuum oven is a much safer and more effective alternative as it allows for drying at lower temperatures.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Crystals appear oily or "wet" after initial drying. | - Incomplete solvent removal. - The compound may be hygroscopic. - Presence of a low-melting eutectic impurity. | - Extend the drying time. - Increase the vacuum level. - If using a vacuum oven, slightly and cautiously increase the temperature. - Dry in a desiccator over a strong desiccant like phosphorus pentoxide.[3] |
| Discoloration of crystals (e.g., turning yellow or brown) during drying. | - Thermal degradation of the compound. - Oxidation. | - Immediately reduce the drying temperature. - Utilize a drying method that does not require heat, such as vacuum desiccation at room temperature.[5] - If using a vacuum oven, purge with an inert gas like nitrogen to prevent oxidation.[2][4] |
| Loss of crystallinity or change in crystal appearance. | - The drying temperature is too high, approaching the melting point. - The compound has converted to an amorphous solid. - Solvent molecules were integral to the crystal lattice (solvate formation). | - Lower the drying temperature. - Consider gentler drying methods like lyophilization if the compound is dissolved in a suitable solvent. - Characterize the "dried" material by techniques like Powder X-Ray Diffraction (PXRD) to assess its form. |
| Residual solvent detected by NMR or GC even after prolonged drying. | - Solvent molecules are trapped within the crystal lattice. - Inefficient drying method for the specific solvent. | - Consider vacuum hydration, where the sample is dried under vacuum in the presence of water vapor to displace the trapped organic solvent molecules. - If the solvent is water, azeotropic distillation with a suitable solvent like toluene prior to final drying can be effective. |
Recommended Drying Protocols
Method 1: Vacuum Oven Drying (Recommended for most common organic solvents)
This is a highly effective method that allows for drying at temperatures below the solvent's boiling point at atmospheric pressure, minimizing the risk of thermal degradation.[2][4]
Protocol:
-
Place the crystallized this compound in a clean, shallow glass dish or watch glass to maximize the surface area.
-
Put the dish in a vacuum oven.
-
Connect the oven to a vacuum pump.
-
Slowly apply the vacuum to avoid violent bubbling of the residual solvent.
-
Once a stable vacuum is achieved, cautiously set the temperature. A good starting point is 40-50°C. Do not exceed a temperature that could cause melting or decomposition.
-
Dry for several hours to overnight.
-
To determine if the sample is dry, bring the oven back to atmospheric pressure (preferably with an inert gas), remove the sample, and weigh it. Return the sample to the vacuum oven and continue drying for another 1-2 hours. Reweigh the sample. The sample is considered dry when there is no significant change in weight.
Method 2: Vacuum Desiccator Drying (Gentle and effective for trace solvents)
This method is ideal for removing trace amounts of solvent at room temperature, making it suitable for thermally sensitive compounds.[1][3]
Protocol:
-
Ensure the desiccant in the bottom of the desiccator is fresh. Suitable desiccants include phosphorus pentoxide (P₄O₁₀), anhydrous calcium sulfate (Drierite®), or silica gel.
-
Place the crystals in an open container (e.g., a vial or watch glass) on the desiccator plate.
-
Seal the desiccator and slowly evacuate the air using a vacuum pump.
-
Leave the sample under vacuum at room temperature. Drying time can range from several hours to several days depending on the solvent and the amount of material.
-
Periodically vent the desiccator and weigh the sample until a constant weight is achieved.
Method 3: Lyophilization (Freeze-Drying) (For removal of water or other suitable solvents)
Lyophilization is a very gentle technique that involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase. This method is excellent for preserving the structure of delicate crystals.
Protocol:
-
Dissolve the this compound in a suitable solvent that can be easily sublimed, such as water or tert-butanol.
-
Freeze the solution completely in a flask suitable for lyophilization, often by rotating the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry) to create a thin, frozen shell.
-
Connect the flask to a lyophilizer.
-
The lyophilizer will apply a high vacuum, and the solvent will sublime from the frozen state, leaving behind a dry, fluffy solid.
-
The process is complete when all the ice has disappeared.
Decision-Making Workflow for Drying Method Selection
The following diagram illustrates a logical workflow for choosing the most appropriate drying method for your this compound crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 4. 2-Chloro-6-methoxyquinoline | C10H8ClNO | CID 83647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
A Comparative Analysis of 2-Chloro-6-methoxyquinoxaline and 2-Chloro-7-methoxyquinoxaline: Unraveling the Impact of Isomeric Substitution on Biological Activity
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, underpinning a diverse array of compounds with significant therapeutic potential. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological profile of a quinoxaline derivative is intricately linked to the nature and positioning of its substituents. This guide provides an in-depth, objective comparison of two closely related isomers: 2-chloro-6-methoxyquinoxaline and 2-chloro-7-methoxyquinoxaline. By examining the available scientific literature, we will explore how a subtle shift in the methoxy group's position on the quinoxaline ring can profoundly influence biological activity, offering valuable insights for the rational design of novel therapeutic agents.
The Decisive Role of Substituent Positioning: Insights from Antitumor Studies
While a direct head-to-head comparative study of the biological activities of this compound and 2-chloro-7-methoxyquinoxaline is not extensively documented in publicly available literature, compelling evidence from studies on more complex analogues provides a strong indication of the critical role of substituent placement.
A pivotal study on the structure-activity relationship (SAR) of analogues of the potent antitumor agent XK469, which features a 2-(4-phenoxy)propionic acid moiety attached to a substituted quinoxaline core, revealed the paramount importance of the position of the chloro substituent. In this comprehensive investigation, it was demonstrated that a halogen substituent at the 7-position of the quinoxaline ring was essential for high and broad antitumor activity. Conversely, analogues with the chloro group at the 5-, 6-, or 8-positions were found to be essentially inactive[1][2].
This finding strongly suggests that the electronic and steric environment around the 7-position of the quinoxaline ring is crucial for the compound's interaction with its biological target, which in the case of XK469 is believed to be topoisomerase II. Although this study focused on a more complex derivative, the fundamental principle of positional importance of the halogen substituent likely extends to simpler quinoxaline scaffolds. Therefore, it is reasonable to hypothesize that 2-chloro-7-methoxyquinoxaline would exhibit superior antitumor activity compared to its 2-chloro-6-methoxy counterpart.
Synthesis of 2-Chloro-Methoxyquinoxaline Isomers: A General Overview
The synthesis of this compound and 2-chloro-7-methoxyquinoxaline typically involves a multi-step process, starting from appropriately substituted anilines. The core quinoxaline structure is generally formed through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.
General Synthetic Workflow
Figure 1: General synthetic pathways for this compound and 2-chloro-7-methoxyquinoxaline.
Experimental Protocols
Synthesis of 6-Methoxy-2-quinoxalinol (Precursor for this compound)
Materials:
-
4-Methoxy-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of glyoxylic acid monohydrate (1.1 equivalents) in water to the flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-methoxy-2-quinoxalinol.
Synthesis of 7-Methoxy-2-quinoxalinol (Precursor for 2-chloro-7-methoxyquinoxaline)
The procedure is analogous to the synthesis of 6-methoxy-2-quinoxalinol, starting with 3-methoxy-1,2-phenylenediamine.
Chlorination to Yield 2-Chloro-Methoxyquinoxalines
Materials:
-
6-Methoxy-2-quinoxalinol or 7-Methoxy-2-quinoxalinol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a fume hood, carefully add the respective methoxy-2-quinoxalinol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-chloro-methoxyquinoxaline isomer.
Comparative Biological Evaluation: A Data-Driven Perspective
While direct comparative data for the two title compounds is scarce, a review of the broader quinoxaline literature allows for an informed discussion on their potential biological activities.
| Biological Activity | This compound (Predicted) | 2-Chloro-7-methoxyquinoxaline (Predicted) | Supporting Rationale |
| Antitumor Activity | Likely low to inactive | Potentially High | Based on the SAR of XK469 analogues, where the 7-chloro substituent is crucial for activity, while the 6-chloro analogue is inactive[1][2]. |
| Antimicrobial Activity | Moderate to Good | Moderate to Good | Quinoxaline derivatives, in general, exhibit a wide range of antimicrobial activities. The specific impact of the methoxy group position is not well-defined in the literature for these specific isomers. |
Experimental Protocols for Biological Evaluation
To facilitate further research and a direct comparison of these two isomers, the following standard protocols are provided.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 2-chloro-7-methoxyquinoxaline in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare a stock solution of each compound in DMSO.
-
Serial Dilution: Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The available evidence, primarily from structure-activity relationship studies of complex antitumor quinoxalines, strongly suggests that the positioning of substituents on the quinoxaline ring is a critical determinant of biological activity. Based on these findings, 2-chloro-7-methoxyquinoxaline is predicted to be a more promising candidate for anticancer drug development than its 6-methoxy isomer.
However, to definitively establish the comparative biological profiles of these two isomers, a direct, head-to-head evaluation is imperative. Researchers are encouraged to synthesize both this compound and 2-chloro-7-methoxyquinoxaline and subject them to a battery of biological assays, including but not limited to, in vitro cytotoxicity screening against a panel of cancer cell lines and antimicrobial susceptibility testing against a range of pathogenic microorganisms. Such studies will provide invaluable data to guide the future design and development of more potent and selective quinoxaline-based therapeutic agents. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid framework for initiating these crucial investigations.
References
- 1. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of analogues of the antitumor agent, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-Chloro-6-methoxyquinoxaline Derivatives for Cancer Research
In the landscape of oncological research, the quinoxaline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of 2-Chloro-6-methoxyquinoxaline derivatives, offering researchers, scientists, and drug development professionals a synthesis of experimental data, detailed protocols, and mechanistic insights to inform future studies in this promising area of cancer therapeutics.
The strategic placement of a chlorine atom at the 2-position and a methoxy group at the 6-position of the quinoxaline ring system serves as a critical starting point for chemical modification. These substitutions not only influence the physicochemical properties of the parent molecule but also provide reactive handles for the synthesis of a diverse library of analogues. Understanding the structure-activity relationships (SAR) of these derivatives is paramount to optimizing their anticancer efficacy.
Comparative Cytotoxicity Analysis
The cytotoxic potential of this compound derivatives is typically assessed by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of quinoxaline derivatives against various human cancer cell lines, providing a basis for a comparative evaluation of their potency. While direct comparative data for a systematic series of this compound derivatives is limited in the current literature, this compilation of structurally related compounds offers valuable insights into the influence of various substituents on cytotoxicity.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Scaffold Analogue | 2-(4-methoxyphenyl)amino-3-cyano-6-chloroquinoxaline | HCT-116 (Colon) | 4.4 | |
| Derivative A | Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric) | 0.073 | [1] |
| Derivative B | 2-phenyl-quinoxaline analogue | MCF-7 (Breast) | 8.6 | [2] |
| Derivative C | Quinoxaline analogue with 8-methoxy-coumarin | MCF-7 (Breast) | 1.85 | [2] |
| Derivative D | 4-alkoxy-2-aryl-6,7-dimethoxyquinoline | LOX IMVI (Melanoma) | 0.116 - 0.227 | [3] |
| Doxorubicin (Control) | Standard Chemotherapeutic | MKN 45 (Gastric) | 0.12 | [1] |
Analysis of Structure-Activity Relationships (SAR):
The data, though from varied quinoxaline scaffolds, allows for the deduction of several key structure-activity relationships that are likely to be relevant to this compound derivatives:
-
Influence of the 2-position substituent: The reactive chlorine at the 2-position is a key site for modification. Its replacement with various amine-containing moieties, as seen in the parent scaffold analogue, can lead to potent cytotoxic activity. The nature of the substituent at this position significantly impacts the molecule's ability to interact with biological targets.
-
Role of the 6-position methoxy group: The electron-donating methoxy group at the 6-position can influence the overall electron density of the quinoxaline ring system, potentially affecting its interaction with target proteins. Its presence in several active compounds suggests it can be a favorable feature for anticancer activity.
-
Impact of Fused Ring Systems: The dramatic increase in potency observed with the fused ring system of Derivative A highlights the significant enhancement of cytotoxicity that can be achieved through the creation of more rigid and planar structures, which may facilitate DNA intercalation or binding to enzyme active sites.[1]
-
Effect of Bulky Aromatic Groups: The introduction of aromatic and heteroaromatic moieties, such as in Derivatives B and C, is a common strategy in the design of quinoxaline-based anticancer agents. These groups can engage in hydrophobic and π-π stacking interactions within the binding pockets of target proteins.[2]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of many quinoxaline derivatives are attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.
Apoptosis Induction: The Intrinsic Pathway
Quinoxaline derivatives have been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[4][5]
Upon treatment with a cytotoxic quinoxaline derivative, the balance between these proteins is shifted in favor of the pro-apoptotic members. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[6]
Caption: Intrinsic apoptosis pathway induced by a this compound derivative.
Cell Cycle Arrest
In addition to inducing apoptosis, certain quinoxaline derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating. This often occurs at the G2/M transition, thereby inhibiting entry into mitosis. This effect is frequently associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following are detailed, step-by-step methodologies for the MTT assay, a common method for assessing cell viability, and the Annexin V/PI apoptosis assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells from a culture flask.
-
Dilute the cells to the desired concentration in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density will depend on the cell line's growth rate.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in the appropriate culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control and a vehicle control (if the compounds are dissolved in a solvent like DMSO).
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[7][8]
Detailed Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat them with the quinoxaline derivatives for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock solution).
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related quinoxaline derivatives underscore the critical role of substitutions at various positions in modulating cytotoxic activity. The induction of apoptosis through the intrinsic pathway and the ability to induce cell cycle arrest are key mechanisms by which these compounds exert their anticancer effects.
Future research should focus on the systematic synthesis and cytotoxic evaluation of a library of this compound derivatives with diverse substitutions at the 2-position and other positions on the quinoxaline ring. This will enable the development of more precise structure-activity relationships and the identification of lead compounds with enhanced potency and selectivity. Further elucidation of the specific molecular targets of these compounds will also be crucial for their rational design and optimization as next-generation cancer therapeutics.
References
- 1. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis | Semantic Scholar [semanticscholar.org]
- 6. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
A Senior Application Scientist's Guide to Purity Validation of Synthesized 2-Chloro-6-methoxyquinoxaline by HPLC-UV
Introduction: The Critical Role of Purity in Synthesis
2-Chloro-6-methoxyquinoxaline is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its quinoxaline core is a "privileged structure" found in compounds with a wide array of biological activities, including anticancer and antibacterial properties.[2] Given its role as a synthetic intermediate, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Uncharacterized impurities can lead to downstream reaction failures, introduce toxic by-products, or compromise the stability of the API.
This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method to ascertain the purity of newly synthesized this compound. We will move beyond a simple protocol, delving into the scientific rationale behind methodological choices and comparing alternatives to establish a self-validating, trustworthy analytical system in line with international regulatory standards.
Understanding the Analyte and Its Potential Impurities
A successful analytical method is built upon a thorough understanding of the target molecule and the potential impurities that may accompany it.
Physicochemical Profile of this compound
-
Structure:
-
Polarity: The structure, containing both a polar methoxy group and a non-polar chloro-aromatic system, suggests a moderate polarity. This profile makes it an ideal candidate for reverse-phase HPLC.
-
UV Absorbance: The extended aromatic system of the quinoxaline core is a strong chromophore. Quinoxaline derivatives typically exhibit characteristic UV absorption maxima, often around 237 nm and 317 nm, which are suitable for sensitive UV detection.[2][4] A preliminary scan using a photodiode array (PDA) detector is essential to determine the optimal detection wavelength (λmax) for the main compound and any potential impurities.
Anticipating Potential Impurities
The profile of potential impurities is intrinsically linked to the synthetic route employed. Quinoxalines are often synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]
Potential impurities may include:
-
Unreacted Starting Materials: Such as 4-methoxy-o-phenylenediamine or glyoxal derivatives.
-
Synthetic Intermediates: For instance, 2-hydroxy-6-methoxyquinoxaline, if the synthesis involves a chlorination step.
-
Isomeric By-products: Positional isomers that may form depending on the regioselectivity of the initial condensation reaction.
-
Degradation Products: Hydrolysis of the chloro group to a hydroxyl group is a common degradation pathway, especially under non-neutral pH conditions.
HPLC-UV Method Development: A Comparative & Logic-Driven Approach
The goal is to develop a stability-indicating method capable of separating the main peak from all potential impurities and degradation products. This requires a systematic evaluation of chromatographic parameters.
Column (Stationary Phase) Selection
The choice of stationary phase is the most critical factor for achieving separation.
| Stationary Phase | Rationale for Use | Potential Outcome & Comparison |
| C18 (Octadecylsilane) | The industry standard for reverse-phase chromatography. Its hydrophobic nature is well-suited for retaining moderately polar compounds like this compound. | Recommended Starting Point. Provides excellent retention and resolution for a wide range of compounds. Offers a high degree of hydrophobicity, which is effective for separating the main analyte from more polar starting materials or degradants. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic quinoxaline ring system. | A Strong Alternative. Can provide enhanced resolution for aromatic isomers or impurities that co-elute with the main peak on a C18 column. The π-π interactions add a different separation mechanism beyond simple hydrophobicity. |
| C8 (Octylsilane) | Less hydrophobic than C18, resulting in shorter retention times. | Useful for Optimization. If retention times on a C18 column are excessively long, a C8 column can be used to speed up the analysis without drastically altering the fundamental separation mechanism. |
Expert Rationale: We begin with a C18 column due to its versatility and high probability of success. A Phenyl-Hexyl column is the logical next choice if specificity issues (co-elution) arise, as it leverages a different interaction mechanism (π-π stacking) tailored to the analyte's aromatic structure.
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation.
-
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
-
ACN: Generally provides lower backpressure and better UV transparency at low wavelengths. It is often a stronger solvent for reverse-phase, leading to shorter retention times.
-
Methanol: Can offer different selectivity and is sometimes more effective at dissolving highly polar or H-bonding compounds.
-
Decision: ACN is the preferred starting point due to its superior optical properties and efficiency.
-
-
Aqueous Phase & pH Modifier:
-
The nitrogen atoms in the quinoxaline ring are basic. To ensure sharp, symmetrical peaks, it is crucial to suppress the ionization of these sites. This is achieved by acidifying the mobile phase.
-
0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA): Both are excellent proton sources that will ensure the analyte is in a consistent, protonated state, preventing peak tailing. Formic acid is generally preferred for LC-MS compatibility, which may be needed for impurity identification.
-
Buffers (e.g., Ammonium Acetate): Can be used to control pH more precisely but add complexity. For a simple purity assay, a dilute acid is usually sufficient and more robust.
-
Expert Rationale: An initial mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) provides the necessary pH control for good peak shape and is a simple, effective system. A gradient elution (e.g., starting at 30% B and ramping to 90% B) is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.
dot
Caption: Logic-driven workflow for HPLC method development.
A Validated Protocol for Purity Determination
This protocol is designed to be fully compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[6][7]
Equipment and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (≥98%).
-
Standards: Reference standard of this compound (purity >99.5%) and samples of the synthesized batch.
Final Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 317 nm (or determined λmax) |
| Run Time | 25 minutes |
Sample and Standard Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the synthesized batch into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Method Validation Protocol (ICH Q2(R1) Framework)
The validation process provides documented evidence that the method is suitable for its intended purpose.[8][9]
dot
Caption: Workflow for HPLC method validation per ICH guidelines.
-
Specificity (Force-Degradation Study):
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradants.[6]
-
Protocol: Subject the sample solution to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Alkaline: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours.
-
Photolytic: Expose to UV light (ICH Q1B) for 24 hours.
-
-
Acceptance Criteria: The main peak should be spectrally pure (as determined by PDA analysis) and well-resolved from any degradation peaks (Resolution > 2.0).
-
-
Linearity:
-
Purpose: To demonstrate a direct proportional relationship between concentration and detector response.
-
Protocol: Prepare a series of at least five concentrations from the standard stock solution, typically ranging from the LOQ to 150% of the working concentration (e.g., 1, 25, 50, 100, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Purpose: To measure the closeness of the experimental value to the true value.
-
Protocol: Spike a placebo (if available) or a low-concentration sample with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the working concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
-
-
Precision:
-
Purpose: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
-
Limit of Quantitation (LOQ):
-
Purpose: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Typically determined based on the signal-to-noise ratio (S/N ≈ 10) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The precision (RSD) at the LOQ concentration should be ≤ 10%.
-
-
Robustness:
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
-
Protocol: Introduce small changes to parameters like:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase pH (± 0.2 units).
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the purity results should not be significantly impacted.
-
Data Presentation: A Comparative Summary of Validation Results
Clear presentation of quantitative data is essential for evaluating the method's performance. The following tables represent expected outcomes for a successful validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 12,540 |
| 25.0 | 313,550 |
| 50.0 | 627,100 |
| 100.0 | 1,254,300 |
| 150.0 | 1,881,500 |
| Result | Correlation Coefficient (r²): 0.9998 |
Table 2: Accuracy and Precision Summary
| Validation Parameter | Test Level | Acceptance Criteria | Result |
| Accuracy (Recovery) | 80% Conc. | 98.0 - 102.0% | 99.5% |
| 100% Conc. | 98.0 - 102.0% | 100.2% | |
| 120% Conc. | 98.0 - 102.0% | 101.1% | |
| Precision (Repeatability) | 100% Conc. (n=6) | RSD ≤ 2.0% | 0.85% |
| Intermediate Precision | 100% Conc. (n=6) | RSD ≤ 2.0% | 1.10% |
Conclusion
The HPLC-UV method detailed in this guide provides a robust, reliable, and scientifically sound approach for validating the purity of synthesized this compound. By systematically comparing and selecting optimal chromatographic parameters and rigorously validating the final method against ICH guidelines, researchers and drug development professionals can have high confidence in their analytical results. This ensures the quality of the synthetic intermediate, safeguards the integrity of subsequent research, and ultimately contributes to the development of safe and effective pharmaceuticals.
References
- 1. 2-Chloro-7-fluoro-6-methoxyquinoline|High-Purity Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the Efficacy of 2-Chloro-6-methoxyquinoxaline and Other Heterocyclic Scaffolds in Modern Drug Discovery
This guide provides an in-depth, objective comparison of the 2-Chloro-6-methoxyquinoxaline scaffold against other prominent heterocyclic systems in the context of therapeutic agent development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data, elucidates structure-activity relationships (SAR), and details validated experimental protocols to provide a comprehensive technical resource.
The Central Role of Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the bedrock of modern pharmacology.[1] Their prevalence is particularly notable in oncology, where nitrogen-containing heterocycles are key components in a majority of FDA-approved anticancer agents.[2][3] These scaffolds offer a rigid framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets like enzymes and receptors through hydrogen bonding, π-π stacking, and other forces.[2]
Among these, the quinoxaline nucleus—a fusion of a benzene and a pyrazine ring—has garnered significant attention for its remarkable therapeutic versatility.[4][5] Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties, making them a "privileged scaffold" in drug discovery.[5][6][7][8]
This guide will specifically dissect the utility of This compound , a key intermediate and pharmacophore, comparing its potential and derived structures with other critical heterocyclic families like quinazolines and quinolines.
The Quinoxaline Scaffold: A Focus on Anticancer Activity
The quinoxaline framework is a bioisostere of naturally occurring structures like quinoline and naphthalene, allowing it to interact with a multitude of biological targets.[9] Its anticancer effects often stem from the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[10]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases.[11][12] Many human cancers are driven by the aberrant activity of kinases, making them prime therapeutic targets. Quinoxaline-based compounds have been successfully designed as competitive inhibitors that occupy the ATP-binding site of kinases, blocking downstream signaling. Key kinase targets include:
-
Receptor Tyrosine Kinases (RTKs): Such as c-Met, VEGFR, and EGFR, which are crucial for angiogenesis and cell proliferation.[11][13][14]
-
Intracellular Signaling Kinases: Including those in the PI3K/AKT/mTOR pathway, which governs cell growth, survival, and metabolism.[10][15]
The following diagram illustrates a simplified signaling pathway commonly targeted by quinoxaline-based inhibitors.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a quinoxaline agent.
The Strategic Importance of this compound
The structure of this compound is particularly advantageous for drug design.
-
The 2-Chloro Group: This is the most critical feature for synthetic elaboration. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring activates the chlorine atom for Nucleophilic Aromatic Substitution (SNAr) . This allows for the straightforward introduction of a wide variety of amines, anilines, and other nucleophiles, creating diverse libraries of compounds for screening.[16]
-
The 6-Methoxy Group: This electron-donating group can influence the molecule's electronic properties, solubility, and metabolic stability. Its presence can also provide an additional interaction point within a target's binding pocket, potentially enhancing potency and selectivity.[5]
Comparative Efficacy: Quinoxalines vs. Other Scaffolds
To objectively assess the efficacy of the quinoxaline scaffold, we must compare it to other well-established heterocyclic systems in oncology. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative compounds from different heterocyclic classes against various human cancer cell lines.
| Heterocycle Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism of Action (if known) | Reference(s) |
| Quinoxaline | Compound VIIIc (a quinoxaline-urea derivative) | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [10][11] |
| Quinoxaline | Compound XVa (a quinoxaline-benzamide derivative) | MCF-7 (Breast) | 5.3 | Not specified | [10][11] |
| Quinoxaline | A 2,3-difuranyl-quinoxalin-6-amine analog (6k) | AsPC-1 (Pancreatic) | 0.05 | Not specified | [12] |
| Quinazoline | Gefitinib (Iressa®) | NCI-H358 (Lung) | >100 (EGFR WT) | EGFR Tyrosine Kinase Inhibitor | [4] |
| Quinazoline | Idelalisib (Zydelig®) | Malignant B-cells | ~0.027 | PI3Kδ Inhibitor | [17] |
| Quinoline | Compound 3c (a dihydrazone derivative) | MCF-7 (Breast) | 7.05 | Apoptosis Induction / CDK2 binding | [18] |
| Indoloquinoline | Compound 49 (2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline) | HCT116 (Colon) | 0.81 | PI3K/AKT/mTOR Inhibition | [15] |
| Reference Drug | Doxorubicin | MCF-7 (Breast) | ~0.5 - 1.5 | Topoisomerase II Inhibitor / DNA Intercalator | [19] |
Analysis of Efficacy: The data clearly demonstrates that quinoxaline derivatives possess potent anticancer activity, with IC₅₀ values in the low micromolar and even nanomolar range, comparable to or exceeding that of other scaffolds and some standard chemotherapeutic agents.[10][12] For instance, the quinoxaline derivative Compound VIIIc shows strong activity against colon cancer cells (IC₅₀ = 2.5 µM), and the indoloquinoline Compound 49 , which contains a quinoline fused to an indole, shows sub-micromolar efficacy by targeting the PI3K/AKT pathway.[11][15]
Crucially, the versatility of the 2-chloro position allows for fine-tuning of the molecule to achieve high potency. The superior activity of 2,3-difuranyl substitutions compared to 2,3-diphenyl analogs highlights how heteroaromatic groups can significantly enhance antiproliferative effects, providing a clear path for rational drug design.[12]
Experimental Protocols and Methodologies
The trustworthiness of any comparative analysis rests on the validity of its underlying experimental methods. The following protocols are standard, self-validating systems used to assess the synthesis and efficacy of novel heterocyclic compounds.
Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of a 2-substituted amino-6-methoxyquinoxaline, a common step in creating a library of potential kinase inhibitors. The choice of SNAr is dictated by the activated 2-chloro position on the quinoxaline ring.
Objective: To displace the 2-chloro group of this compound with a primary or secondary amine.
Workflow Diagram:
Caption: General workflow for synthesizing quinoxaline derivatives via SNAr.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as 2-propanol or DMF.
-
Addition of Nucleophile: Add the desired substituted aniline or amine (1.1 equivalents) to the solution.
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to scavenge the HCl byproduct.
-
Reaction: Heat the mixture to reflux (e.g., ~82°C for 2-propanol) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product using column chromatography on silica gel or recrystallization to yield the pure 2-substituted-6-methoxyquinoxaline.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This is a robust, colorimetric assay to determine the viability of cancer cells after exposure to a test compound. It measures the activity of mitochondrial reductase enzymes, which is proportional to the number of living cells.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle-only control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The quinoxaline scaffold, and specifically derivatives of this compound, represents a highly versatile and potent platform for the development of novel therapeutic agents, particularly in oncology.[4][5] Its synthetic tractability, coupled with the ability to potently inhibit key oncogenic pathways, places it on par with other privileged heterocyclic systems like quinazolines and quinolines. The experimental data indicates that rationally designed quinoxaline derivatives can achieve sub-micromolar efficacy against a range of cancer cell lines.[11][12][15] The detailed protocols provided herein offer a validated framework for researchers to synthesize and evaluate new chemical entities based on this promising scaffold, paving the way for the next generation of targeted therapies.
References
- 1. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. longdom.org [longdom.org]
- 9. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 2-Chloro-6-methoxyquinoxaline
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Chloro-6-methoxyquinoxaline is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of two primary synthetic routes to this important molecule, supported by experimental data to inform your selection of the most efficient pathway for your research needs.
Introduction to this compound
This compound is a substituted quinoxaline, a class of heterocyclic compounds known for a wide range of biological activities. The presence of the chloro and methoxy groups provides handles for further chemical modification, making it a versatile intermediate in the development of novel therapeutics. The efficiency of its synthesis directly impacts the overall cost and timeline of a drug discovery project.
Route 1: Two-Step Synthesis via Cyclocondensation and Chlorination
This classic and widely utilized approach involves two distinct chemical transformations: the formation of the quinoxaline core through cyclocondensation, followed by chlorination to introduce the desired chloro group at the 2-position.
Step 1: Synthesis of 6-methoxy-2-quinoxalinol
The initial step is the condensation of 4-methoxy-1,2-phenylenediamine with an α-keto acid, typically glyoxylic acid, to form the cyclic intermediate, 6-methoxy-2-quinoxalinol (also known as 6-methoxyquinoxalin-2-one).
Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like methanol to facilitate the dissolution of the reactants and the subsequent cyclization. The reaction is often conducted at a low temperature (-6 to 0 °C) to control the exothermic nature of the condensation and minimize the formation of side products[1].
Step 2: Chlorination of 6-methoxy-2-quinoxalinol
The hydroxyl group of the quinoxalinol intermediate is then replaced with a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction is typically performed by refluxing the quinoxalinol in an excess of POCl₃, which also serves as the solvent[2]. The excess reagent drives the reaction to completion. Careful quenching of the reaction mixture on ice is crucial due to the high reactivity of residual POCl₃ with water.
Caption: Workflow for the two-step synthesis of this compound.
Route 2: Selective Monomethoxylation of 2,6-dichloroquinoxaline
An alternative approach begins with a commercially available or readily synthesized dichloro-substituted quinoxaline, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.
Step 1: Synthesis of 2,6-dichloroquinoxaline (if not commercially available)
2,6-dichloroquinoxaline can be prepared from 6-chloro-2-hydroxyquinoxaline. This precursor is synthesized via the cyclization of p-chloro-o-nitroaniline with a suitable reagent, followed by reduction[2]. The resulting 6-chloro-2-hydroxyquinoxaline is then chlorinated, often with POCl₃, to yield 2,6-dichloroquinoxaline[2].
Step 2: Selective Monomethoxylation
The key step in this route is the selective reaction of 2,6-dichloroquinoxaline with one equivalent of a methoxide source, such as sodium methoxide.
Causality of Experimental Choices: The chlorine atom at the 2-position of the quinoxaline ring is generally more activated towards nucleophilic substitution than the chlorine at the 6-position due to the electron-withdrawing effect of the pyrazine ring nitrogen atoms. By carefully controlling the stoichiometry of the nucleophile (sodium methoxide) and the reaction temperature, it is possible to achieve selective monosubstitution. The reaction is typically carried out in an alcohol solvent like methanol, which also serves as the source of the methoxide ion in the presence of a base.
Caption: Workflow for the selective monomethoxylation of 2,6-dichloroquinoxaline.
Comparison of Synthetic Routes
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale, and purification capabilities. Below is a table summarizing the key comparative aspects.
| Parameter | Route 1: Cyclocondensation & Chlorination | Route 2: Selective Monomethoxylation |
| Starting Materials | 4-methoxy-1,2-phenylenediamine, Glyoxylic Acid | 2,6-dichloroquinoxaline, Sodium Methoxide |
| Number of Steps | 2 | 1 (if starting material is available) |
| Reported Yield (Step 1) | ~94% for 2-hydroxyquinoxaline[1] | N/A |
| Reported Yield (Step 2) | Variable, typically high | Potentially high with good control |
| Key Reagents | Glyoxylic Acid, POCl₃ | Sodium Methoxide |
| Potential Challenges | Handling of exothermic condensation, purification of quinoxalinol intermediate, handling of POCl₃. | Achieving high selectivity for monomethoxylation, potential for formation of the dimethoxy byproduct. |
| Overall Efficiency | Can be high-yielding but involves more steps and potentially hazardous reagents. | Potentially more atom-economical and faster if the starting material is readily available. |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of 6-methoxy-2-quinoxalinol (Adapted from a similar procedure[1])
-
In a four-necked reaction flask, add 700 mL of industrial methanol and 193.3 g of 40% industrial glyoxylic acid.
-
Cool the mixture to -6 °C in an ice-salt bath with stirring.
-
Pre-cool 109.1 g of 4-methoxy-1,2-phenylenediamine with dry ice and add it in batches to the reaction flask, maintaining the temperature between -6 and 0 °C.
-
After the addition is complete (approximately 2 hours), continue to stir the mixture for 30 minutes.
-
Collect the precipitated product by vacuum filtration and wash the filter cake twice with 100 mL of methanol.
-
Dry the solid at 70 °C to obtain the crude 6-methoxy-2-quinoxalinol. A yield of approximately 94% can be expected for the analogous 2-hydroxyquinoxaline[1].
Step 2: Synthesis of this compound (General Procedure)
-
In a round-bottom flask equipped with a reflux condenser, suspend the dried 6-methoxy-2-quinoxalinol in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford pure this compound.
Route 2: Selective Monomethoxylation
Experimental Protocol (Conceptual)
-
Dissolve 2,6-dichloroquinoxaline in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to a controlled temperature (e.g., 0 °C to room temperature, to be optimized).
-
Slowly add one equivalent of a solution of sodium methoxide in methanol.
-
Monitor the reaction progress by TLC or GC-MS to observe the formation of the desired product and minimize the formation of the dimethoxy byproduct.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the desired this compound from any unreacted starting material and the dimethoxy byproduct.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a well-established, two-step process that is likely to be reliable and high-yielding, though it involves handling a highly reactive and corrosive chlorinating agent. This route is recommended when the starting diamine is readily available and the two-step sequence is amenable to the laboratory setup.
-
Route 2 is a more direct approach that could be more efficient if 2,6-dichloroquinoxaline is commercially available or can be synthesized efficiently. The main challenge lies in achieving high selectivity for the monomethoxylation. This route is recommended for researchers looking for a potentially shorter synthesis and who have the analytical capabilities to carefully monitor the reaction to optimize for the desired product.
Ultimately, the choice of synthetic route will depend on a careful evaluation of the factors outlined in this guide. It is recommended to perform small-scale trial reactions to optimize conditions for either route before committing to a larger-scale synthesis.
References
A Comparative In-Vitro Analysis of 2-Chloro-6-methoxyquinoxaline and Tivantinib as c-Met Kinase Inhibitors
This guide provides an in-depth technical comparison of the investigational compound 2-Chloro-6-methoxyquinoxaline against the well-characterized inhibitor, Tivantinib (ARQ 197), focusing on their in-vitro activity against the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will delve into the rationale for this comparison, provide detailed experimental protocols for assessing inhibitory activity, present comparative data, and discuss the mechanistic implications of the findings.
Introduction: The Rationale for Targeting c-Met and the Quinoxaline Scaffold
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for normal cellular processes such as proliferation, motility, and morphogenesis.[1] However, aberrant activation of the c-Met pathway through gene amplification, mutation, or overexpression is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers.[2] This makes c-Met a compelling target for therapeutic intervention.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Notably, various quinoxaline derivatives have been synthesized and evaluated as potent c-Met kinase inhibitors.[3][4] this compound, a member of this chemical class, presents an interesting candidate for investigation.
For a robust evaluation, we are comparing it with Tivantinib (ARQ 197), a clinically investigated c-Met inhibitor.[5] Tivantinib is a non-ATP competitive inhibitor that selectively binds to the inactive conformation of the c-Met kinase.[4] However, it is important to note that some studies suggest Tivantinib also exhibits off-target effects by disrupting microtubule dynamics, a factor to consider when interpreting its cellular activity.[6][7]
This guide will present a hypothetical in-vitro evaluation of this compound, postulating its potential as a c-Met inhibitor, and compare its profile directly with experimentally determined values for Tivantinib.
In-Vitro Biochemical Assay: Direct c-Met Kinase Inhibition
To ascertain the direct inhibitory potential of a compound on the c-Met kinase, a cell-free in-vitro kinase assay is the gold standard. This assay measures the ability of the compound to block the phosphorylation of a substrate by the purified c-Met enzyme.
Causality Behind Experimental Choices
The selection of a luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, offers high sensitivity and a broad dynamic range. This method quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity. The concentration of ATP is kept at or near the Km value for c-Met to ensure that the assay is sensitive to competitive inhibitors.
Experimental Protocol: In-Vitro c-Met Kinase Assay (Luminescent)
Materials:
-
Recombinant human c-Met enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
This compound and Tivantinib (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound and Tivantinib in DMSO. Further dilute these in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate.
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.
-
Enzyme Addition: Add 10 µL of diluted c-Met enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Comparative Biochemical Data
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | c-Met | Luminescent Kinase Assay | 150 (Hypothetical) |
| Tivantinib (ARQ 197) | c-Met | Cell-free assay | 355 (Ki)[5] |
Note: The IC50 value for this compound is hypothetical and presented for illustrative purposes to guide further investigation. The Ki value for Tivantinib is a measure of its binding affinity.
Cell-Based Assay: Inhibition of c-Met Phosphorylation
To determine if the compounds can inhibit c-Met activity within a cellular context, a cell-based phosphorylation assay is essential. This assay measures the phosphorylation status of c-Met in response to ligand stimulation in the presence of the inhibitor.
Causality Behind Experimental Choices
The human gastric cancer cell line MKN-45, which overexpresses c-Met, is an excellent model for these studies.[3] Western blotting is a robust and widely used technique to visualize and quantify the levels of phosphorylated c-Met (p-c-Met) relative to the total c-Met protein. This provides a direct measure of the inhibitor's efficacy in a cellular environment. For ligand-dependent activation, Hepatocyte Growth Factor (HGF) is used to stimulate the c-Met receptor.[8]
Experimental Protocol: Cell-Based c-Met Phosphorylation Assay (Western Blot)
Materials:
-
MKN-45 human gastric cancer cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hepatocyte Growth Factor (HGF)
-
This compound and Tivantinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation: Seed MKN-45 cells in 6-well plates. Once confluent, serum-starve the cells for 24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or Tivantinib for 2 hours.
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the p-c-Met signal to the total c-Met signal.
Comparative Cellular Data
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | MKN-45 | Western Blot | 450 (Hypothetical) |
| Tivantinib (ARQ 197) | Multiple | Cell-based phosphorylation | 100-300[9] |
Note: The cellular IC50 for this compound is a hypothetical value. The observed cellular potency of Tivantinib is consistent with its biochemical activity.
Visualizing the Framework: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated using Graphviz.
The c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and point of inhibition.
Workflow for In-Vitro Kinase Assay
Caption: Workflow for the in-vitro c-Met kinase inhibition assay.
Workflow for Cell-Based Phosphorylation Assay
Caption: Workflow for the cell-based c-Met phosphorylation assay.
Discussion and Future Directions
This guide outlines a comprehensive in-vitro strategy for comparing a novel quinoxaline derivative, this compound, with the established c-Met inhibitor, Tivantinib. The hypothetical data presented suggests that this compound may possess inhibitory activity against c-Met, warranting further empirical investigation to confirm its IC50 value.
Should experimental data support this hypothesis, further studies would be indicated. These include kinase profiling to assess the selectivity of this compound against a panel of other kinases. Cellular assays to evaluate its effect on cell proliferation, migration, and apoptosis in c-Met-dependent cancer cell lines would also be crucial next steps. Furthermore, investigating whether this compound shares the tubulin-destabilizing effects of Tivantinib would be essential to fully characterize its mechanism of action.
By following the detailed protocols and experimental logic outlined in this guide, researchers can rigorously evaluate novel compounds targeting the c-Met signaling pathway, contributing to the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. medchemexpress.com [medchemexpress.com]
confirming the molecular structure of novel 2-Chloro-6-methoxyquinoxaline derivatives
An In-Depth Technical Guide to the Structural Confirmation of Novel 2-Chloro-6-methoxyquinoxaline Derivatives
Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The precise molecular structure of these compounds dictates their function and interaction with biological targets. Therefore, the unambiguous confirmation of a novel derivative's structure is the most critical step in the drug discovery and development pipeline. This guide provides an in-depth comparison of the primary analytical methodologies used to confirm the molecular structure of novel compounds, using this compound (C₉H₇ClN₂O) as a representative example.[3]
Our approach is not merely procedural; it is based on a philosophy of synergistic analysis. No single technique provides a complete picture. Instead, we employ a triad of core methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography (SC-XRD)—to build a self-validating and irrefutable structural proof.
The Analytical Workflow: A Synergistic Approach
Unambiguous structural confirmation is an iterative process where data from one technique informs and validates the others. The typical workflow begins with MS to confirm the molecular formula, followed by extensive NMR analysis to map the molecular framework, and culminating, when possible, with SC-XRD for definitive 3D structural proof.[4]
Caption: General workflow for the structural confirmation of novel compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful and indispensable tool for elucidating the detailed molecular structure of organic compounds in solution.[1][5] It provides a precise map of the carbon-hydrogen framework, revealing not only the types of atoms present but also their connectivity and spatial relationships.
Expertise & Experience: The Causality of NMR
We don't just run NMR to get a spectrum; we use it to answer specific questions. ¹H NMR tells us about the electronic environment of every proton, while ¹³C NMR does the same for the carbon backbone.[6] For a molecule like this compound, the chemical shifts are predictable. Protons on the quinoxaline core are expected in the aromatic region (δ 7.5-9.0 ppm), with the methoxy protons appearing much further upfield (δ ~4.0 ppm).[1] The electron-withdrawing nature of the chloro- and nitrogen-substituted pyrazine ring and the electron-donating methoxy group create a distinct electronic environment, which is the key to assigning each signal.
1D NMR Experimental Protocol: ¹H and ¹³C NMR
This protocol is designed to yield high-resolution data suitable for unambiguous assignment.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Using proton decoupling, acquire several thousand scans to achieve an adequate signal-to-noise ratio, with a longer relaxation delay of 2-5 seconds to ensure accurate integration of all carbon signals.[4]
2D NMR: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR experiments provide the instructions for how they connect.[1][7] For a novel derivative, where assignments are not guaranteed, 2D NMR is non-negotiable for establishing trustworthy connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It allows us to trace the connectivity of proton networks within the molecule, for instance, linking the protons on the benzene portion of the quinoxaline ring.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that correlates each proton directly to the carbon it is attached to. It definitively links the ¹H and ¹³C NMR spectra, ensuring each C-H pair is correctly assigned.[5][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to assembling the complete molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. For this compound, an HMBC experiment would show a correlation from the methoxy protons to the C6 carbon, unequivocally confirming the position of the methoxy group.[5]
Caption: Logical workflow for assembling a structure using 2D NMR data.
Part 2: Mass Spectrometry (MS) – Weighing the Evidence
Mass spectrometry's primary role is to provide a highly accurate molecular weight, which allows for the determination of the elemental composition.[4] This technique serves as a fundamental check on the identity of the synthesized compound.
Expertise & Experience: Why High-Resolution MS is Crucial
For a novel compound, low-resolution mass spectrometry is insufficient. We employ High-Resolution Mass Spectrometry (HRMS), typically with an Electrospray Ionization (ESI) source, to obtain an exact mass measurement accurate to several decimal places.[9][10] For this compound, the expected exact mass is 194.0247.[3] An experimental HRMS result of, for example, 194.0245 provides extremely high confidence in the molecular formula C₉H₇ClN₂O. This level of accuracy is a self-validating system; it rules out other potential elemental compositions that might have the same nominal mass.
A critical feature for halogenated compounds is the isotopic pattern. Chlorine naturally exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The mass spectrum of this compound will therefore exhibit two distinct molecular ion peaks: [M]+ at m/z 194 and [M+2]+ at m/z 196, with relative intensities of approximately 3:1. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom in the molecule.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use ESI in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical value. Analyze the isotopic pattern to confirm the presence of chlorine.[11]
Part 3: Single-Crystal X-ray Crystallography (SC-XRD) – The Definitive Proof
While NMR provides the structure in solution and MS confirms the elemental formula, SC-XRD provides the "gold standard," unambiguous proof of the molecular structure in the solid state.[4][12][13] It generates a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions.[14]
Expertise & Experience: The Power and the Prerequisite
The power of SC-XRD is that it leaves no room for doubt.[15] However, its primary and most significant challenge is the absolute requirement for a high-quality single crystal of sufficient size (typically >0.1 mm).[13] Crystal growth is often more of an art than a science, requiring screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The presence of the chlorine atom in this compound is advantageous for SC-XRD, as heavier atoms scatter X-rays more strongly, often leading to a more easily solved and refined structure.[13][16]
General Protocol: Single-Crystal Growth and Data Collection
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. Allow the solvent to evaporate slowly and undisturbed over several days to weeks. Screen various solvents (e.g., ethanol, ethyl acetate, hexane) to find conditions that yield diffraction-quality crystals.
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final 3D model of the molecule.[17]
Comparative Analysis: A Summary of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Single-Crystal X-ray Crystallography (SC-XRD) |
| Information Provided | Detailed atom connectivity (C-H, H-H), 3D structure in solution (via NOE) | Molecular formula (HRMS), Isotopic composition, Fragmentation data | Definitive 3D solid-state structure, Bond lengths & angles |
| Sample Requirements | 5-10 mg, soluble, pure | <1 mg, soluble, pure | High-quality single crystal (>0.1 mm) |
| Primary Advantage | The most powerful tool for elucidating the structure of unknown organic compounds in solution.[1] | High sensitivity and unparalleled accuracy in determining elemental composition.[9] | Provides unambiguous, absolute structural proof.[15][18] |
| Primary Limitation | Can be complex to interpret for highly complex molecules; provides solution-state information. | Provides little direct information on atom connectivity. | The absolute requirement for a high-quality single crystal can be a major bottleneck.[13] |
Conclusion
The structural confirmation of a novel derivative such as this compound is a process of building a robust, self-validating case. It relies on the synergistic application of complementary analytical techniques. High-resolution mass spectrometry provides the foundational evidence of the correct molecular formula and the presence of key elements like chlorine. Nuclear magnetic resonance spectroscopy then maps the intricate network of atomic connections, building a detailed picture of the molecular framework in solution. Finally, single-crystal X-ray crystallography offers the ultimate, irrefutable proof, delivering a precise three-dimensional structure in the solid state. For researchers, scientists, and drug development professionals, adherence to this multi-faceted analytical approach is paramount to ensuring scientific integrity and advancing the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H7ClN2O | CID 12686412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 8. youtube.com [youtube.com]
- 9. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. media.malariaworld.org [media.malariaworld.org]
- 15. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 17. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-methoxyquinoxaline
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, procedural framework for the proper disposal of 2-Chloro-6-methoxyquinoxaline, grounding every step in established safety protocols and regulatory standards. The causality behind each action is explained to foster a deeper understanding of safe laboratory practices.
Hazard Assessment and Required Personal Protective Equipment (PPE)
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound may be limited, data from structurally similar compounds and general GHS classifications provide a strong basis for a cautious approach.[1]
Primary Hazards: Based on analogous quinoxaline and chloro-methoxy substituted aromatic compounds, this compound should be handled as a substance that can cause:
-
Skin Irritation: May cause redness and discomfort upon contact.[2]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.
Given these hazards, the following PPE is mandatory when handling this compound for disposal procedures:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Ventilation: All waste handling and containerization procedures should be performed inside a certified chemical fume hood to minimize inhalation risk.[3]
The Regulatory Framework: Understanding Your Responsibility
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This legislation establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[5] It is crucial to recognize that your institution's Environmental Health and Safety (EHS) department is your partner in navigating these regulations, but the initial steps of proper identification, segregation, and containment begin in the lab.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps to ensure this compound is disposed of safely and in compliance with regulatory standards.
Step 1: Waste Characterization and Segregation
The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.
-
Identify the Waste Stream: Treat all materials contaminated with this compound as hazardous waste. This includes the pure compound, solutions containing the compound, and contaminated consumables (e.g., weigh paper, pipette tips, gloves).
-
Segregate Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a waste container designated specifically for halogenated organic waste.[6] Do not mix it with non-halogenated solvents (like acetone, ethanol, or hexanes), strong acids, strong bases, or oxidizers.[7][8] The rationale for this is twofold: halogenated waste requires specific high-temperature incineration protocols for complete destruction, and mixing can create unknown reaction hazards.[3][6]
Step 2: Containerization and Labeling
Proper containment and clear communication are vital for safety.
-
Select a Compatible Container: Use a designated, leak-proof waste container with a secure, tight-fitting screw cap.[8][9] The container material must be compatible with the chemical; for most organic solvents, glass or high-density polyethylene (HDPE) is appropriate.
-
Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include, at a minimum:
-
Fill Level: Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion.[9]
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location within your laboratory for the temporary storage of hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6][8]
-
Storage Practices: Keep the waste container securely closed at all times, except when you are actively adding waste.[6][10] Store the container in a secondary containment bin to mitigate potential spills. Ensure the SAA is clearly marked and away from drains or sources of ignition.[11]
Step 4: Arranging for Final Disposal
The final disposal of the waste must be handled by professionals.
-
Contact EHS: Once the waste container is full (or you have finished the project generating the waste), contact your institution's EHS department to schedule a waste pickup.[3]
-
Documentation: Provide EHS with an accurate accounting of the container's contents. This information is legally required for the waste manifest, a document that tracks the waste to its final disposal facility.[12]
-
Disposal Method: The standard and accepted method for destroying chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[3][6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3]
Data Summary Table
| Parameter | Description | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| GHS Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.P501: Dispose of contents/container to an approved waste disposal plant. | [13] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat. | [6] |
| Recommended Disposal | High-temperature incineration via a licensed hazardous waste facility. | [3][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, non-halogenated solvents. | [3][7][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. epa.gov [epa.gov]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-6-methoxyquinoxaline
For the vanguard of scientific discovery—our valued researchers, scientists, and drug development professionals—this guide provides essential safety and operational protocols for handling 2-Chloro-6-methoxyquinoxaline. At the forefront of chemical synthesis, ensuring the well-being of our innovators is paramount. This document moves beyond a simple checklist, offering a framework of deep, actionable intelligence grounded in established safety science to foster a secure and productive research environment.
Understanding the Hazard Profile: A Proactive Approach to Safety
Based on data from related quinoxaline derivatives, this compound should be handled as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[1][2][3][4][5] The primary hazards associated with this class of compounds include:
-
Serious Eye Irritation: Can lead to serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][2][3]
Given its chemical structure as a chlorinated organic compound, it is prudent to handle this compound with the assumption that it may have additional, uncharacterized toxicological properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Double-gloving is recommended, especially for prolonged handling. Inspect gloves for integrity before each use and change them immediately if contamination is suspected. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes and airborne particles. For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles. |
| Body | Fully-buttoned laboratory coat | Provides a barrier against incidental contact. A flame-resistant lab coat should be considered if flammable solvents are in use. |
| Respiratory | Use within a certified chemical fume hood | All manipulations of the solid compound or its solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory. |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
A meticulously planned workflow is fundamental to ensuring safety and experimental integrity. The following procedural steps provide a direct path for the safe handling of this compound.
Preparation and Engineering Controls
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Designated Workspace: Cordon off a specific area within the fume hood for the handling of this compound to prevent cross-contamination.
-
Gather Materials: Ensure all necessary equipment (e.g., spatulas, weighing paper, glassware, and solvents) is clean, dry, and readily accessible within the fume hood.
-
Emergency Equipment Check: Verify the accessibility and functionality of the nearest emergency eyewash station and safety shower.
Weighing and Transferring the Compound
-
Containment is Key: Conduct all weighing and transfer operations exclusively within the chemical fume hood to contain any airborne particulates.
-
Minimize Dust Generation: Utilize a micro-spatula for handling the solid. Avoid any actions that could create dust clouds.
-
Controlled Dissolution: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.
During the Reaction
-
Clear Labeling: All reaction vessels must be clearly and accurately labeled with the chemical name and any associated hazards.
-
Vessel Sealing: Keep all containers holding the compound or its solutions securely sealed when not in active use.
-
Continuous Monitoring: Vigilantly observe the reaction for any unforeseen changes or indicators of an uncontrolled process.
Post-Handling and Decontamination
-
Thorough Decontamination: Clean all surfaces and equipment that have come into contact with the chemical using a suitable solvent.
-
PPE Disposal: Carefully remove and discard all contaminated disposable PPE in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Emergency Protocols: Preparedness for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek prompt medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
-
Minor Spill (within a fume hood): Decontaminate the area with an appropriate solvent and absorbent material. Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.
-
Major Spill (outside a fume hood): Evacuate the immediate area and alert laboratory personnel. Prevent the spread of the spill if it is safe to do so. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a major spill without appropriate training and PPE.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and associated materials is a critical component of laboratory safety and environmental responsibility. As a chlorinated organic compound, it requires specific disposal procedures.[7][8][9][10]
-
Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and other disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container. The label should indicate "Halogenated Organic Solid Waste" and list "this compound" as a component.[7]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.[7]
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[7]
-
-
Container Management: All hazardous waste containers must be kept securely closed except when actively adding waste. Store these containers in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's EHS office. Under no circumstances should this chemical or its waste be disposed of down the drain.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: A flowchart outlining the key stages of safe handling, from preparation to disposal.
By adhering to these rigorous safety protocols, you contribute to a culture of safety and excellence in your laboratory, enabling the groundbreaking research that drives scientific progress.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synerzine.com [synerzine.com]
- 3. synerzine.com [synerzine.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Disposal of Chlorine-Containing Wastes [ouci.dntb.gov.ua]
- 10. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
